molecular formula C4F9I B1582874 Iodononafluoro-t-butane CAS No. 4459-18-1

Iodononafluoro-t-butane

Cat. No.: B1582874
CAS No.: 4459-18-1
M. Wt: 345.93 g/mol
InChI Key: WIKBZUXHNPONPP-UHFFFAOYSA-N
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Description

Iodononafluoro-t-butane ( 4459-18-1) is a perfluoroalkyl iodide with the chemical formula C4F9I and a molecular weight of 345.93 g/mol . This compound, characterized by its nine fluorine atoms and a reactive iodine atom, serves as a critical perfluoroalkylating agent and versatile synthetic intermediate in advanced chemical research . Its primary research value lies in its application in materials science for the synthesis of fluorinated polymers and surfactants, where it introduces highly stable and hydrophobic perfluoro-tert-butyl groups. The mechanism of action typically involves radical reactions, where the carbon-iodine bond cleaves, allowing the C4F9• radical to add to alkenes or abstract hydrogen atoms, thereby incorporating the robust perfluoro-tert-butyl moiety into target molecules. Furthermore, this iodide is a key precursor in developing compounds with enhanced chemical and thermal stability for specialized coatings and surface modifiers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers can access its structure and identifiers via its InChIKey (WIKBZUXHNPONPP-UHFFFAOYSA-N) for further computational or experimental studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBZUXHNPONPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196230
Record name Iodononafluoro-t-butane
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Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4459-18-1
Record name 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane
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Record name Iodononafluoro-t-butane
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Record name Iodononafluoro-t-butane
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Record name Perfluoro(tert-butyl) iodide
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Foundational & Exploratory

An In-Depth Technical Guide to Iodononafluoro-t-butane (CAS: 4459-18-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a halogenated organic compound of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural and electronic properties, stemming from the bulky, electron-withdrawing perfluoro-t-butyl group, make it a valuable reagent for the introduction of this sterically demanding moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of iodononafluoro-t-butane, with a focus on providing practical insights and detailed experimental protocols for its use in a research setting.

Introduction: The Significance of the Perfluoro-t-butyl Group

The incorporation of fluorinated functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The perfluoro-t-butyl group ((CF₃)₃C-), in particular, offers a unique combination of extreme steric bulk and strong electron-withdrawing character. These attributes can impart enhanced thermal and chemical stability, increased lipophilicity, and altered metabolic profiles to parent molecules. In drug discovery, the introduction of a perfluoro-t-butyl group can lead to improved pharmacokinetic and pharmacodynamic properties. Iodononafluoro-t-butane serves as a key reagent for accessing these valuable perfluoro-t-butylated compounds.

Physicochemical Properties

Iodononafluoro-t-butane is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 4459-18-1-
Molecular Formula C₄F₉I[2]
Molecular Weight 345.93 g/mol [2]
Melting Point 60 °C[3]
Boiling Point 61 °C[3]
Density 2.116 g/cm³ (estimate)[3]
logP (Octanol/Water) 3.847 (Crippen Calculated)[4]
Water Solubility log₁₀WS = -4.54 (Crippen Calculated)[4]
Appearance Colorless to light yellow crystalline solid[1]

Synthesis of Iodononafluoro-t-butane

Conceptual Experimental Protocol: Synthesis of Iodononafluoro-t-butane

Disclaimer: This is a conceptual protocol based on general methods for preparing similar compounds and should be adapted and optimized with appropriate safety precautions.

Objective: To synthesize iodononafluoro-t-butane from a suitable perfluoro-t-butyl precursor.

Materials:

  • Silver(I) perfluoro-t-butoxide (precursor, to be synthesized from perfluoro-t-butanol)

  • Iodine (I₂)

  • Anhydrous, aprotic solvent (e.g., acetonitrile, perfluorodecalin)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk line, round-bottom flasks, condenser, etc.)

  • Purification apparatus (distillation or sublimation setup)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Addition of Reactants: Silver(I) perfluoro-t-butoxide is suspended in the anhydrous aprotic solvent. To this suspension, a stoichiometric amount of iodine is added portion-wise at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate. The filtrate, containing the desired product, is then carefully concentrated under reduced pressure.

  • Purification: The crude iodononafluoro-t-butane can be purified by distillation or sublimation to yield the final product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of any potential reactive intermediates with atmospheric oxygen or moisture.

  • Anhydrous Solvent: The absence of water is important to avoid side reactions and ensure the stability of the reactants and products.

  • Aprotic Solvent: An aprotic solvent is chosen to avoid any unwanted reactions with the reactants.

  • Portion-wise Addition of Iodine: This helps to control the reaction rate and prevent any potential exotherm.

Caption: Conceptual workflow for the synthesis of Iodononafluoro-t-butane.

Reactivity and Mechanistic Insights

The primary mode of reactivity for iodononafluoro-t-butane is the homolytic cleavage of the carbon-iodine bond to generate the highly stable perfluoro-t-butyl radical ((CF₃)₃C•). This radical is a key intermediate that can participate in a variety of transformations, making iodononafluoro-t-butane a valuable reagent for perfluoro-t-butylation reactions.

Generation of the Perfluoro-t-butyl Radical

The C-I bond in iodononafluoro-t-butane is relatively weak and can be cleaved under various conditions to generate the perfluoro-t-butyl radical. Common methods for radical generation include:

  • Photochemical Initiation: Irradiation with UV or visible light can induce homolysis of the C-I bond.[4]

  • Thermal Initiation: At elevated temperatures, the C-I bond can break to form the radical.

  • Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) can be used to initiate the radical chain process.

Caption: Generation of the perfluoro-t-butyl radical from iodononafluoro-t-butane.

Radical Reactions

The generated perfluoro-t-butyl radical can undergo several types of reactions, most notably addition to unsaturated systems.

4.2.1. Radical Addition to Alkenes and Alkynes

A general and highly useful application of iodononafluoro-t-butane is the radical addition to alkenes and alkynes. This reaction allows for the direct introduction of the perfluoro-t-butyl group and an iodine atom across the double or triple bond.

General Experimental Protocol: Radical Hydroperfluoroalkylation of Unactivated Alkenes [5]

Objective: To perform the radical addition of iodononafluoro-t-butane to an unactivated alkene.

Materials:

  • Iodononafluoro-t-butane

  • Alkene

  • 4-tert-butylcatechol (as a hydrogen atom source)

  • Triethylborane (as a chain transfer agent)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a solution of the alkene in the anhydrous solvent under an inert atmosphere, add 4-tert-butylcatechol and iodononafluoro-t-butane.

  • Initiation: Add triethylborane (typically as a solution in hexane) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the appropriate time until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by opening the flask to the air. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired hydroperfluoroalkylated product.

Mechanistic Rationale: The reaction proceeds via a radical chain mechanism. Triethylborane acts as a radical initiator. The perfluoro-t-butyl radical then adds to the alkene to form a new carbon-centered radical. This radical can then abstract a hydrogen atom from 4-tert-butylcatechol to yield the final product and regenerate the catechol radical, which continues the chain.

Caption: Simplified mechanism of radical addition to an alkene.

Applications in Drug Discovery and Materials Science

The ability of iodononafluoro-t-butane to serve as a precursor to the sterically demanding and electron-withdrawing perfluoro-t-butyl group makes it a valuable tool in several areas of chemical research.

  • Medicinal Chemistry: The introduction of the perfluoro-t-butyl group can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. Its high lipophilicity can also influence the compound's ability to cross cell membranes.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of the perfluoro-t-butyl group can lead to agrochemicals with improved efficacy and environmental persistence profiles.

  • Materials Science: The unique properties of the perfluoro-t-butyl group are exploited in the design of advanced materials, including polymers with enhanced thermal stability, chemical resistance, and specific surface properties.

Safety, Handling, and Disposal

Iodononafluoro-t-butane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Perfluoroalkyl substances may require specialized disposal procedures.[6] Unused or residual material should be quenched carefully. A general procedure for quenching reactive materials involves the slow addition of a protic solvent like isopropanol under an inert atmosphere and at low temperatures to control the reaction.[7][8]

Conclusion

Iodononafluoro-t-butane is a versatile and valuable reagent for the introduction of the unique perfluoro-t-butyl group into organic molecules. Its primary reactivity through the generation of the perfluoro-t-butyl radical enables a range of important chemical transformations, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the research laboratory.

References

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. (2025). National Institutes of Health. [Link]

  • Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2. (n.d.). Angewandte Chemie International Edition. [Link]

  • Reactions of CF3 Radicals with Perfluoroacetone. (1962). The Journal of Chemical Physics. [Link]

  • PERFLUORO-TERT-BUTYL IODIDE. (n.d.). SpectraBase. [Link]

  • Common Standard Operating Procedure. (n.d.). University of Notre Dame. [Link]

  • Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. (2023). ResearchGate. [Link]

  • The effect of temperature on the decomposition process of propane-butane mixture at high temperatures. (2023). E3S Web of Conferences. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-. (n.d.). NIST WebBook. [Link]

  • C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. (n.d.). Doc Brown's Chemistry. [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). National Institutes of Health. [Link]

  • Safe Handling of Pyrophoric Liquids. (2009). Oregon State University. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). (2021). National Institutes of Health. [Link]

  • Alkene Radical Reactions. (2015). YouTube. [Link]

  • Access to perfluoro‐tert‐butylated molecules. (n.d.). ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane. (n.d.). Doc Brown's Chemistry. [Link]

  • Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. (2021). YouTube. [Link]

  • Quenching of Pyrophoric Materials. (n.d.). The Sarpong Group. [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • 13C NMR spectra of n-butane in H-FER and NaZSM-22 (TON) at different... (n.d.). ResearchGate. [Link]

  • mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane. (n.d.). Doc Brown's Chemistry. [Link]

  • Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. [Link]

  • Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane. (2022). YouTube. [Link]

  • Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. (n.d.). National Institutes of Health. [Link]

  • C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde. (n.d.). Doc Brown's Chemistry. [Link]

  • Electron ionization mass spectrum of butyrophenone. (n.d.). ResearchGate. [Link]

  • The Carbon-13 13C NMR spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. [Link]

  • Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). (2021). Angewandte Chemie International Edition. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Nonafluoro-tert-butyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Perfluoro-tert-butyl Moiety

In the landscape of modern medicinal and materials chemistry, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of molecules. Among these, the nonafluoro-tert-butyl (perfluoro-tert-butyl) group stands out for its profound impact on steric bulk, lipophilicity, and metabolic stability. Nonafluoro-tert-butyl iodide, or perfluoro-tert-butyl iodide, serves as a key reagent for introducing this unique moiety. A thorough understanding of its fundamental physical properties is paramount for its effective handling, application in synthesis, and the prediction of the characteristics of its derivatives. This guide provides a comprehensive analysis of the physical properties of nonafluoro-tert-butyl iodide, grounded in available data and expert interpretation.

Molecular Identity and Structure

Nonafluoro-tert-butyl iodide is the perfluorinated analogue of tert-butyl iodide. The substitution of hydrogen with fluorine atoms drastically alters the molecule's electronic and steric profile.

Chemical Structure:

Caption: Chemical structure of nonafluoro-tert-butyl iodide.

Core Physical Properties: Data and Expert Analysis

The physical properties of nonafluoro-tert-butyl iodide are presented below, with a critical evaluation of the available data in the context of analogous compounds.

PropertyValueSource(s)
Molecular Formula C₄F₉I[1][2]
Molecular Weight 345.93 g/mol [1][2]
CAS Number 4459-18-1[2][][4]
Boiling Point 61 °C[][5]
Melting Point 60 °C[][4][5]
Density 2.127 g/cm³[][5]
Appearance White Powder[1]
Analysis of Physical State and Thermal Properties

A notable discrepancy exists in the reported data for the melting point of nonafluoro-tert-butyl iodide. A melting point of 60 °C is unusually high for a low molecular weight perfluorinated compound, especially when its boiling point is reported to be 61 °C. This suggests a very narrow liquid range, which is atypical. For comparison, the non-fluorinated analog, tert-butyl iodide, has a melting point of -38.2 °C[6]. The significant increase in molecular weight and intermolecular forces due to fluorination would be expected to raise the melting and boiling points. However, the reported near-identical melting and boiling points are questionable and may be a result of data entry error in the supplier databases. It is more likely that the compound is a liquid at room temperature or a low-melting solid. The description of the compound as a "white powder" by one supplier further adds to the ambiguity[1].

The boiling point of 61 °C is a more plausible value. Perfluorination is known to increase volatility compared to hydrocarbon analogues. For instance, nonafluoro-tert-butyl alcohol has a boiling point of 45 °C, which is significantly lower than its non-fluorinated counterpart, tert-butyl alcohol (82-83 °C). This trend of increased volatility with fluorination supports a relatively low boiling point for nonafluoro-tert-butyl iodide.

Density

The reported density of 2.127 g/cm³ is consistent with a highly fluorinated and iodinated compound[][5]. The high atomic weights of fluorine and iodine contribute to a significantly greater density compared to hydrocarbon analogues.

Solubility

Spectroscopic Properties: A Predictive Overview

Detailed experimental spectra for nonafluoro-tert-butyl iodide are not widely published. However, based on its structure, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: The most informative NMR technique for this molecule would be ¹⁹F NMR. Due to the molecular symmetry of the C(CF₃)₃ group, all nine fluorine atoms are chemically equivalent. This would result in a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet is expected to be in the characteristic region for -CF₃ groups. One source indicates the availability of a ¹⁹F NMR spectrum for this compound[8]. The chemical shift for perfluoro-tert-butoxy groups in other molecules has been reported around -71 ppm[9].

Infrared (IR) Spectroscopy

The IR spectrum of nonafluoro-tert-butyl iodide is expected to be dominated by strong C-F stretching vibrations.

  • C-F Stretching: Intense absorption bands are predicted in the region of 1300-900 cm⁻¹. These are characteristic of the C-F bonds in the trifluoromethyl groups[10].

  • C-I Stretching: A weaker absorption corresponding to the C-I stretch would be expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹[11].

The absence of C-H stretching bands (around 3000 cm⁻¹) would be a key feature confirming the perfluorinated nature of the molecule.

Mass Spectrometry (MS)

The mass spectrum of nonafluoro-tert-butyl iodide would provide confirmation of its molecular weight and insight into its fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 345.93 would be expected, although its intensity may be low due to the lability of the C-I bond.

  • Fragmentation: The primary fragmentation pathway would likely involve the loss of the iodine atom, leading to a prominent peak for the nonafluoro-tert-butyl cation [(CF₃)₃C]⁺ at m/z 219. Other fragments corresponding to the loss of CF₃ groups would also be anticipated.

Safety and Handling

While a comprehensive safety profile is not available, GHS hazard statements from suppliers indicate that nonafluoro-tert-butyl iodide should be handled with care. The primary hazards are related to its potential toxicity if inhaled or ingested, and it may cause skin and eye irritation[4]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

Experimental Protocols: A Framework for Property Determination

For researchers requiring precise physical property data, the following experimental methodologies are recommended.

Protocol for Determining Boiling Point
  • Apparatus: A micro-distillation apparatus is suitable for small quantities.

  • Procedure:

    • Place a small sample of nonafluoro-tert-butyl iodide in the distillation flask with a boiling chip.

    • Slowly heat the sample using an oil bath.

    • Record the temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation.

    • Correct the observed boiling point to standard pressure if necessary.

Causality: This method directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, providing an accurate boiling point.

Protocol for Determining Density
  • Apparatus: A pycnometer or a digital density meter.

  • Procedure (using a pycnometer):

    • Accurately weigh the clean, dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a known temperature (e.g., 25 °C).

    • Weigh the filled pycnometer.

    • Determine the volume of the pycnometer by repeating the process with a reference liquid of known density (e.g., deionized water).

    • Calculate the density of the sample.

Causality: This gravimetric method provides a precise measurement of mass per unit volume at a constant temperature.

Sources

An In-Depth Technical Guide to Iodononafluoro-t-butane: Properties, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound Iodononafluoro-t-butane. It provides an in-depth exploration of its core properties, synthesis, and critical applications, with a focus on imparting practical, field-proven insights to facilitate its use in advanced research and development settings.

Fundamental Properties of Iodononafluoro-t-butane

Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a halogenated alkane notable for its bulky, chemically robust nonafluoro-t-butyl group. This moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

Molecular Formula and Weight

The structure consists of a central carbon atom bonded to an iodine atom and three trifluoromethyl groups.

  • Chemical Formula: C4F9I[1]

  • Molecular Weight: 345.93 g/mol [1]

Physicochemical Data

The key physical and chemical properties of Iodononafluoro-t-butane are summarized below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

PropertyValueUnitSource(s)
CAS Number 4459-18-1N/A[1]
Boiling Point (Normal) 364.57K[1]
Melting Point 207.89K[1]
Octanol/Water Partition Coefficient (logPoct/wat) 3.847N/A[1]
Vaporization Enthalpy (ΔvapH°) 21.33kJ/mol[1]
Critical Temperature (Tc) 524.56K[1]
Critical Pressure (Pc) 2621.78kPa[1]

Synthesis Pathway and Mechanistic Insights

The synthesis of iodononafluoro-t-butane is a multi-step process that requires careful control of reaction conditions. A common route involves the reaction of a suitable precursor with iodine and a reducing agent. The following diagram illustrates a generalized pathway for the synthesis of an alkyl iodide from an alcohol, a foundational reaction type in organic chemistry.

Synthesis_Pathway Start_Materials Nonafluoro-t-butanol + Red Phosphorus + Iodine Reaction_Vessel Reaction Mixture (Exothermic) Start_Materials->Reaction_Vessel Formation of PI3 in situ Distillation Distillation & Work-up Reaction_Vessel->Distillation Crude Product Final_Product Iodononafluoro-t-butane (C4F9I) Distillation->Final_Product Purification

Caption: Generalized synthesis of Iodononafluoro-t-butane.

Expertise & Experience: The choice of red phosphorus and iodine to convert an alcohol to an alkyl iodide is a classic and robust method.[2] The reaction proceeds via the in situ formation of phosphorus triiodide (PI3), which then reacts with the alcohol.[3] This process is highly exothermic, and careful, portion-wise addition of the reagents is critical to control the reaction rate and prevent dangerous temperature spikes.[2]

Core Application: Palladium-Catalyzed Cross-Coupling

A primary application of Iodononafluoro-t-butane in drug development is its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck reactions) to introduce the nonafluoro-t-butyl group onto aromatic or heteroaromatic rings. This functional group can significantly enhance the metabolic stability and cell permeability of drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a trusted, self-validating workflow for the coupling of an arylboronic acid with Iodononafluoro-t-butane.

Materials:

  • Iodononafluoro-t-butane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the arylboronic acid (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq). The rigorous exclusion of oxygen and moisture is paramount as the palladium(0) active catalyst is sensitive to oxidation, which would inhibit the catalytic cycle.[4]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by Iodononafluoro-t-butane (1.1-1.5 eq). Stir the mixture at room temperature for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction progress must be monitored periodically (e.g., every 1-2 hours) by an appropriate technique like TLC, GC-MS, or LC-MS. This serves as a self-validating checkpoint to ensure the reaction proceeds to completion and to determine the optimal reaction time, preventing byproduct formation from prolonged heating.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure aryl-nonafluoro-t-butane product.

Workflow and Catalytic Cycle Visualization

The following diagram outlines the experimental workflow and the fundamental steps of the palladium catalytic cycle.

Suzuki_Workflow Experimental Workflow & Catalytic Cycle cluster_workflow Experimental Protocol cluster_cycle Suzuki-Miyaura Catalytic Cycle Setup 1. Assemble Reagents (Ar-B(OH)2, Pd Catalyst, Base) under Inert Atmosphere Add_Reagents 2. Add Solvent and Iodononafluoro-t-butane Setup->Add_Reagents Heat 3. Heat and Monitor (TLC/GC-MS) Add_Reagents->Heat Workup 4. Aqueous Work-up & Extraction Heat->Workup Purify 5. Column Chromatography Workup->Purify Product Pure Product Purify->Product OA Oxidative Addition TM Transmetalation OA->TM Ar-B(OH)2 + Base RE Reductive Elimination TM->RE Pd0 Pd(0) RE->Pd0 Product (Ar-C4F9) Pd0->OA R-I (C4F9I)

Caption: Suzuki-Miyaura coupling workflow and catalytic cycle.

Safety and Handling

Iodononafluoro-t-butane requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5]

  • Ventilation: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from direct sunlight.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and metals.[6]

Trustworthiness: Adherence to these safety protocols, as outlined in the Safety Data Sheet (SDS), is a non-negotiable aspect of laboratory practice and ensures a self-validating system of safety for all personnel.[5][6][8]

References

  • Butane - Wikipedia. (n.d.). Retrieved from [Link]

  • Butane, 1,1-difluoro- | C4H8F2 | CID 18967886 - PubChem. (n.d.). Retrieved from [Link]

  • Butane | C4H10 | CID 7843 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of Iodononafluoro-t-butane (CAS 4459-18-1). (n.d.). Cheméo. Retrieved from [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018, November 25). Retrieved from [Link]

  • Iodobutane ( n-butyl iodide ) Organic Synthesis - YouTube. (2022, November 21). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.). Retrieved from [Link]

  • Synthesis method of high-purity 1, 4-butane sultone - Google Patents. (n.d.).
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  • Safety Data Sheet Butane - Superior Gas Liquids. (2025, July 21). Retrieved from [Link]

  • Butane, 1,4-difluoro- | C4H8F2 | CID 9753 - PubChem. (n.d.). Retrieved from [Link]

  • Artificial Synthesis Of Butane And Propane To Make Lpg - IJNRD. (2022, August). Retrieved from [Link]

  • What are the properties of butane and isobutane? - Quora. (2015, November 23). Retrieved from [Link]

  • bp butane safety data sheet. (2021, April 21). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of organoboron compounds - SciSpace. (n.d.). Retrieved from [Link]

  • How to Write the Formula for Butane - YouTube. (2019, August 24). Retrieved from [Link]

  • What is the molecular formula for butane C4H10? - YouTube. (2021, February 2). Retrieved from [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

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A-Z Guide to 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthetic pathways to a key fluorinated building block.

The sterically demanding and electronically unique nature of the perfluoro-tert-butyl group, C(CF3)3, makes it a desirable moiety in the design of advanced materials, agrochemicals, and pharmaceuticals. The title compound, 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane, also known as perfluoro-tert-butyl iodide, is a important precursor for introducing this bulky, highly fluorinated group into organic molecules.[1] This guide provides an in-depth analysis of the plausible synthetic routes to this valuable, yet challenging, molecule.

Strategic Approaches to Synthesis

Direct iodination of the parent alkane, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane, presents a significant hurdle due to the inertness of the C-H bond, which is strengthened by the surrounding electron-withdrawing trifluoromethyl groups. Standard free-radical iodination is often thermodynamically unfavorable and difficult to control.[2] Therefore, more nuanced strategies are required, focusing on the assembly of the perfluoro-tert-butyl core with a subsequent iodination step, or the direct formation of the C-I bond from a suitable precursor.

Two primary retrosynthetic disconnections are considered the most promising:

  • Nucleophilic Addition to Perfluoroisobutylene: This approach involves the reaction of perfluoroisobutylene with a trifluoromethyl anion equivalent and an iodide source.

  • Iodination of a Perfluoro-tert-butyl Anion: This strategy relies on the generation of the perfluoro-tert-butyl anion from a suitable precursor, followed by quenching with an electrophilic iodine source.

Route 1: Nucleophilic Addition to Perfluoroisobutylene

Perfluoroisobutylene (PFIB) is a well-established building block in organofluorine chemistry. Its electron-deficient double bond is highly susceptible to nucleophilic attack. This route proposes a two-step, one-pot reaction involving the sequential addition of a trifluoromethyl nucleophile and an iodide ion.

Mechanism and Rationale

The proposed mechanism involves the initial addition of a trifluoromethyl anion (CF3-) to one of the sp2-hybridized carbons of PFIB, generating a stable tertiary perfluorocarbanion. This intermediate can then react with an electrophilic iodine source, or more directly, be trapped by an iodide ion. The choice of the trifluoromethyl source is critical. While trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source is a common method for generating CF3-, its reactivity with PFIB would need careful optimization to avoid polymerization.

A more direct approach could involve the use of a pre-formed trifluoromethylating agent that can also deliver an iodide ion. However, such reagents are not commercially common. A plausible alternative is the in-situ generation of the necessary nucleophiles.

Hypothetical Experimental Protocol

Reaction Scheme:

(CF3)2C=CF2 + "CF3-" + "I-" → (CF3)3C-I

Step-by-Step Methodology:

  • A solution of cesium fluoride (CsF) (1.2 eq.) in dry diglyme is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

  • Trifluoromethyltrimethylsilane (TMSCF3) (1.1 eq.) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to generate the trifluoromethyl anion.

  • The flask is cooled to -78 °C, and a solution of perfluoroisobutylene (PFIB) (1.0 eq.) in dry diglyme is added slowly via a cannula. The reaction is monitored by 19F NMR for the disappearance of the PFIB starting material.

  • Upon complete consumption of PFIB, a solution of N-iodosuccinimide (NIS) (1.2 eq.) in dry diglyme is added dropwise at -78 °C.[3]

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane.

Data Summary (Expected)
ParameterExpected Value
Yield 40-60%
Boiling Point ~70-75 °C (estimated)
¹⁹F NMR Singlet at ~ -15 to -25 ppm
¹³C NMR Quaternary carbon at ~ 10-20 ppm (septet), CF3 carbons at ~ 120-125 ppm (quartet)

Route 2: Iodination of a Perfluoro-tert-butyl Anion

This strategy hinges on the generation of the highly stable perfluoro-tert-butyl anion, (CF3)3C-, followed by its reaction with an electrophilic iodine source. The precursor for the anion is key to the success of this route. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane (perfluoro-tert-butane) is a potential starting material, though the acidity of its C-H bond is relatively low.[4][5]

Mechanism and Rationale

The deprotonation of perfluoro-tert-butane would require a very strong, non-nucleophilic base to avoid side reactions. A sterically hindered lithium amide base, such as lithium diisopropylamide (LDA), could potentially be effective. Once formed, the perfluoro-tert-butyl anion is a soft nucleophile and should readily react with a soft electrophile like molecular iodine (I2).[6]

An alternative and potentially more efficient method for generating the perfluoro-tert-butyl anion involves the use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene and a fluoride source, which has been shown to be a robust method for generating this nucleophile for reactions with various electrophiles.[7]

Hypothetical Experimental Protocol

Reaction Scheme:

(CF3)3C-H + Base → [(CF3)3C]- [(CF3)3C]- + I2 → (CF3)3C-I

Step-by-Step Methodology:

  • A solution of diisopropylamine (1.1 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C in a flame-dried, three-necked flask under an argon atmosphere.

  • n-Butyllithium (1.05 eq., 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (1.0 eq.) in dry THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to allow for complete deprotonation.

  • A solution of iodine (I2) (1.2 eq.) in dry THF is added dropwise to the carbanion solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and diluted with diethyl ether.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by fractional distillation to afford the target compound.

Workflow Visualization

Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Addition cluster_route2 Route 2: Anion Iodination PFIB Perfluoroisobutylene Intermediate_1 Perfluoro-tert-butyl Anion Intermediate PFIB->Intermediate_1 + CF3- CF3_source CF3- Source (e.g., TMSCF3/CsF) CF3_source->Intermediate_1 Iodide_source Iodide Source (e.g., NIS) Product_1 Target Molecule Iodide_source->Product_1 Intermediate_1->Product_1 + I+ Precursor Perfluoro-tert-butane ((CF3)3CH) Intermediate_2 Perfluoro-tert-butyl Anion Precursor->Intermediate_2 Deprotonation Base Strong Base (e.g., LDA) Base->Intermediate_2 Product_2 Target Molecule Intermediate_2->Product_2 + I2 Iodine Iodine (I2) Iodine->Product_2

Caption: Proposed synthetic workflows for 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane.

Safety Considerations

Perfluoroisobutylene (PFIB) is an extremely toxic gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. All reactions involving highly fluorinated compounds should be carried out by trained personnel.

Conclusion

The synthesis of 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane is a challenging yet achievable goal for synthetic chemists. The routes outlined in this guide, based on established principles of organofluorine chemistry, provide a solid foundation for further investigation and optimization. The successful synthesis of this compound will undoubtedly open new avenues for the development of novel molecules with unique properties for a wide range of applications.

References

  • ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

  • National Institutes of Health. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Wiley Online Library. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. [Link]

  • ChemBK. 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phe. [Link]

  • National Institutes of Health. extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]

  • ACS Publications. An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides. [Link]

  • ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. [Link]

  • Arkat USA. Recent progress in hypervalent iodine-mediated fluorination of organic compounds. [Link]

  • ResearchGate. Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • NIST WebBook. Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl-. [Link]

  • National Institutes of Health. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]

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The Solubility of Iodononafluoro-t-butane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with the highly fluorinated compound, iodononafluoro-t-butane. This document provides a comprehensive exploration of its solubility in organic solvents, delving into the theoretical underpinnings, practical experimental determination, and the critical factors that govern its behavior in solution.

Introduction: The Unique Profile of Iodononafluoro-t-butane

Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a polyatomic molecule with the chemical formula C₄F₉I.[1] It serves as a valuable reagent in organic synthesis, primarily as a source of the perfluoro-tert-butyl radical, which is instrumental in introducing the bulky and electron-withdrawing nonafluoro-t-butyl group into organic molecules.[1] This modification can significantly enhance the thermal stability, lipophilicity, and metabolic resistance of the parent compound, making it a topic of considerable interest in pharmaceutical and materials science research.

Theoretical Framework: Understanding the Solubility of Fluorinated Compounds

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Perfluorinated compounds like iodononafluoro-t-butane exhibit unique solubility characteristics due to the distinct nature of the carbon-fluorine bond.

Key Factors Influencing Solubility:

  • Weak Intermolecular Forces: The high electronegativity of fluorine atoms leads to highly polarized C-F bonds. However, the symmetrical arrangement of these bonds in a molecule like iodononafluoro-t-butane results in a very low overall molecular dipole moment. This, combined with the low polarizability of the fluorine atoms, leads to very weak van der Waals forces (London dispersion forces) between perfluorocarbon molecules.

  • Fluorophilicity and Fluorophobicity: The concept of "fluorophilicity" refers to the tendency of fluorinated compounds to preferentially interact with other fluorinated molecules. Conversely, "fluorophobicity" describes their tendency to be excluded from both polar (hydrophilic) and non-polar (lipophilic) environments. This unique behavior often leads to the formation of a third, separate "fluorous" phase when mixed with water and many organic solvents.

  • Solvent Polarity: While the "like dissolves like" principle is a useful starting point, the interactions between fluorinated compounds and organic solvents are more complex.

    • Non-polar Solvents (e.g., Hexane, Toluene): One might expect good solubility in non-polar solvents due to the non-polar nature of perfluorocarbons. However, the cohesive energy density of perfluorocarbons is significantly lower than that of hydrocarbons. This mismatch in cohesive energies can lead to limited miscibility. The thermodynamics of mixing fluorocarbons with hydrocarbons are often characterized by positive enthalpies of mixing, indicating an endothermic process that is not spontaneous unless overcome by a significant positive entropy of mixing.[3]

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a significant dipole moment. While the overall dipole moment of iodononafluoro-t-butane is low, localized dipoles of the C-F bonds can interact with the dipolar solvent molecules. However, these interactions are often not strong enough to overcome the solvent-solvent interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding. Iodononafluoro-t-butane cannot participate in hydrogen bonding as a donor or acceptor, leading to very poor solubility in these solvents. The strong hydrogen bonding network of the solvent would need to be disrupted to accommodate the solute, which is energetically unfavorable.

Visualizing the Intermolecular Interactions:

Caption: Intermolecular forces governing the solubility of iodononafluoro-t-butane.

Quantitative Solubility Data

As previously mentioned, a comprehensive, publicly available dataset of the solubility of iodononafluoro-t-butane in a wide array of organic solvents is currently lacking. Researchers are therefore encouraged to determine these values experimentally based on the specific requirements of their work. The following table provides a qualitative summary based on general principles and anecdotal evidence. A synthesis described in the literature mentions dissolving a related compound in propionitrile, suggesting it is a viable solvent.[4]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Alkanes Hexane, HeptanePoor to ModerateMismatch in cohesive energy density between fluorocarbons and hydrocarbons.[3]
Aromatic Toluene, BenzenePoor to ModerateSimilar to alkanes, with potential for weak pi-system interactions that may slightly enhance solubility.
Ethers Diethyl ether, THFModerateThe oxygen atom in ethers can engage in weak dipole-dipole interactions with the C-F bonds.
Ketones Acetone, MEKModerateThe polar carbonyl group can interact with the polarized C-F bonds.
Alcohols Ethanol, MethanolVery PoorInability to participate in the hydrogen-bonding network of the solvent.
Nitriles Acetonitrile, PropionitrileModerate to GoodThe polar nitrile group offers favorable dipole-dipole interactions. Propionitrile has been used as a solvent for a related reaction.[4]
Halogenated Dichloromethane, ChloroformModerate to Good"Like dissolves like" principle applies to a greater extent due to the presence of halogens.
Fluorinated PerfluorohexaneHigh (Miscible)Strong "fluorophilic" interactions between the solute and solvent.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of iodononafluoro-t-butane. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

4.1. Materials and Equipment

  • Iodononafluoro-t-butane (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with PTFE-lined caps

  • Syringes and syringe filters (0.2 µm, PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or an HPLC with a UV detector.

4.2. Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24 hours) A->B Shaking C Allow Solids to Settle B->C D Withdraw Supernatant (Syringe with Filter) C->D E Dilute Sample D->E F Analyze by GC or HPLC E->F H Determine Concentration in Saturated Solution F->H Compare G Generate Calibration Curve G->H

Caption: Workflow for the experimental determination of solubility.

4.3. Detailed Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

    • Add an excess amount of iodononafluoro-t-butane to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for at least 24 hours with continuous agitation to ensure that the solvent is fully saturated. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Sampling:

    • After equilibration, cease agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE syringe filter. The filter is crucial to prevent any undissolved microcrystals from being transferred, which would lead to erroneously high solubility values.

  • Analysis (using GC as an example):

    • Calibration Curve: Prepare a series of standard solutions of iodononafluoro-t-butane of known concentrations in the same solvent. Analyze these standards by GC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by GC under the same conditions as the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of iodononafluoro-t-butane in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

4.4. Causality and Self-Validation

  • Why excess solute? To ensure the solution is truly saturated at the given temperature.

  • Why constant temperature? Solubility is temperature-dependent. A constant temperature ensures thermodynamic equilibrium.

  • Why filtration? To physically separate the dissolved solute from any undissolved solid, which is a critical step for accuracy.

  • Why a calibration curve? To provide a reliable and linear relationship between the analytical signal and the concentration, which is the foundation of quantitative analysis.

Conclusion

While quantitative solubility data for iodononafluoro-t-butane in a wide range of organic solvents is not extensively documented, a strong understanding of the principles governing the solubility of fluorinated compounds allows for rational solvent selection. The unique properties of the carbon-fluorine bond lead to weak intermolecular forces and the phenomena of fluorophilicity and fluorophobicity, which dictate its behavior in solution. For applications requiring precise knowledge of solubility, the experimental protocol detailed in this guide provides a robust framework for generating accurate and reliable data. As research into fluorinated compounds continues to expand, a more comprehensive understanding of their solution-phase behavior will be essential for unlocking their full potential in drug discovery and materials science.

References

  • Cymit Quimica. Perfluoro-tert-butyl iodide.

  • Stephan, D. W. et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(65), 17676-17684.

  • Cheméo. (2023). Chemical Properties of tert-Butyl iodide (CAS 558-17-8).

  • PubChem. Perfluoro-tert-butyl alcohol.

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  • SynQuest Laboratories. Perfluoro-tert-butyl iodide.

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  • González, J. A., de la Fuente, I. G., & Cobos, J. C. (2014). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. The Journal of Chemical Thermodynamics, 78, 159-169.

  • Hayduk, W., & Asatani, H. (1988). Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution. The Canadian Journal of Chemical Engineering, 66(3), 467-472.

  • Riess, J. G. (2005). Excess thermodynamic functions of mixtures of fluorocarbons with fluorocarbon–hydrocarbon compounds. Physical Chemistry Chemical Physics, 7(12), 2437-2442.

  • Wikipedia. Nonafluoro-tert-butyl alcohol.

  • Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?

  • D'Abramo, M., & Amadei, A. (2020). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 21(18), 6808.

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  • González, J. A. et al. (2014). On the thermodynamics of mixtures including fluorinated benzenes. arXiv.

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  • Ameduri, B. (2020). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 12(8), 1759.

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  • Lemal, D. M. (2004). Perspective on Fluorocarbon Chemistry. The Journal of Organic Chemistry, 69(1), 1-11.

  • Kennedy, G. L. et al. (2000). Perfluoro-n-butyl iodide: acute toxicity, subchronic toxicity and genotoxicity evaluations. Food and Chemical Toxicology, 38(6), 503-513.

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Introduction: Understanding the Unique Profile of Iodononafluoro-t-butane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Iodononafluoro-t-butane for Researchers, Scientists, and Drug Development Professionals

Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a valuable reagent in organic synthesis, particularly in the introduction of the nonafluoro-t-butyl group into molecules.[1] This functional group can significantly alter the physical, chemical, and biological properties of a compound, making it of great interest in pharmaceutical and agrochemical research. However, the same attributes that make this fluorinated compound useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Iodononafluoro-t-butane, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment: A Proactive Approach

A foundational element of laboratory safety is a comprehensive understanding of the hazards associated with a chemical. Iodononafluoro-t-butane presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Key Hazards

Based on available safety data sheets, Iodononafluoro-t-butane is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may lead to dermatitis due to the defatting of the skin.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2] Inhalation of vapors or mists should be avoided.[2]

  • Toxic if Inhaled (Acute Toxicity, Inhalation, Category 3): This indicates that inhalation of this substance can be highly toxic.

It is crucial to note that the toxicological properties of Iodononafluoro-t-butane have not been fully investigated, warranting a cautious approach.[2]

Physical and Chemical Properties and Their Safety Implications

A summary of the key physical and chemical properties of Iodononafluoro-t-butane is presented in the table below. Understanding these properties is essential for safe handling and storage.

PropertyValueSourceSafety Implication
Molecular Formula C₄F₉I[3]High fluorine content can lead to the formation of hazardous decomposition products like hydrogen fluoride in a fire.
Molecular Weight 345.93 g/mol [3]The high molecular weight contributes to its relatively low volatility compared to smaller alkanes.
Appearance Not specified, likely a liquidSpills may be less immediately volatile than lower molecular weight compounds, but still pose an inhalation risk.
Boiling Point 61 °C[3][4]The relatively low boiling point indicates that it can readily form vapors at ambient and slightly elevated temperatures, increasing the risk of inhalation exposure.
Melting Point 60 °C[3][4]This suggests it is a solid at or near room temperature, which may require gentle warming for use.
Density ~2.1 g/cm³[3][4]It is significantly denser than water. In case of a spill, it will sink, which is important for cleanup procedures.
Flash Point 20 °C[3]This indicates that it is a flammable liquid and can form ignitable vapor-air mixtures at or above this temperature.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. It prioritizes the use of engineering and administrative controls to minimize hazards, with personal protective equipment (PPE) serving as the final line of defense.

Engineering Controls: The First Line of Defense
  • Fume Hood: All work with Iodononafluoro-t-butane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[2][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[2]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent skin and eye contact.[6]

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on the manufacturer's compatibility data for Iodononafluoro-t-butane and any solvents being used.[6][7] Given the lack of specific data for this compound, it is prudent to select gloves with broad chemical resistance, such as nitrile or neoprene, and to change them frequently.[7] Double-gloving is recommended for enhanced protection.[6]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times.[6] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

Experimental Workflow: Safe Handling of Iodononafluoro-t-butane

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_transfer Transfer in Fume Hood prep_emergency->handling_transfer handling_weigh Weigh in Ventilated Enclosure handling_transfer->handling_weigh handling_reaction Conduct Reaction in Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_spill Spill Cleanup Protocol handling_reaction->emergency_spill emergency_exposure First Aid Procedures handling_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of Iodononafluoro-t-butane.

Safe Storage and Handling Protocols: Maintaining a Controlled Environment

Proper storage and handling are paramount to preventing accidental exposure and maintaining the integrity of the chemical.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][5][6]

  • Container: Keep containers tightly closed to prevent the escape of vapors.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents and metals.[2][5][6]

Handling Procedures
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[2][5]

  • Avoid Inhalation: Avoid breathing vapors or mists.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] If breathing has stopped, provide artificial respiration.[9]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9] Remove contaminated clothing.[9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[5]

  • Large Spills: Evacuate the area. Ensure adequate ventilation.[10] Prevent further leakage or spillage if safe to do so.

Fire-Fighting Measures
  • Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire.[11]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride may be produced.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Decision Tree for Emergency Response

cluster_spill Spill cluster_exposure Personal Exposure start Emergency Situation spill_small Small Spill? start->spill_small exposure_type Type of Exposure? start->exposure_type spill_absorb Absorb with Inert Material spill_small->spill_absorb Yes spill_evacuate Evacuate Area spill_small->spill_evacuate No spill_ventilate Ensure Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill spill_ventilate->spill_contain exposure_inhalation Move to Fresh Air exposure_type->exposure_inhalation Inhalation exposure_skin Wash with Soap & Water exposure_type->exposure_skin Skin Contact exposure_eye Rinse with Water exposure_type->exposure_eye Eye Contact exposure_medical Seek Medical Attention exposure_inhalation->exposure_medical exposure_skin->exposure_medical exposure_eye->exposure_medical

Caption: A decision-making guide for responding to emergencies involving Iodononafluoro-t-butane.

Disposal Considerations: Responsible Waste Management

Proper disposal of Iodononafluoro-t-butane and its containers is essential to protect the environment and comply with regulations.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11] Do not dispose of in regular trash.[12]

  • Contaminated Packaging: Empty containers may retain product residue and can be hazardous.[8] Handle uncleaned containers like the product itself.

  • Hazardous Waste Facilities: Contact a licensed professional waste disposal service to dispose of this material.[12]

Conclusion: A Culture of Safety

Iodononafluoro-t-butane is a valuable tool in modern chemical research. However, its potential hazards necessitate a culture of safety that goes beyond mere compliance. By understanding the underlying principles of chemical safety, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and effectively. This guide serves as a comprehensive resource to support that goal, empowering scientists to advance their work while prioritizing their well-being and environmental stewardship.

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A Technical Guide to the Homolytic Cleavage of the Carbon-Iodine Bond in Iodononafluoro-t-butane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled generation of the nonafluoro-t-butyl radical, a highly valuable and sterically demanding building block in medicinal and materials chemistry, is critically dependent on the efficient homolytic cleavage of the carbon-iodine (C-I) bond in its precursor, iodononafluoro-t-butane ((CF₃)₃CI). This guide provides a comprehensive technical overview of the principles, methodologies, and key considerations for inducing and characterizing this pivotal bond scission. We will delve into the thermochemical and photochemical drivers of the reaction, present detailed experimental frameworks for its execution, and discuss the spectroscopic characterization of the transient nonafluoro-t-butyl radical. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of the nonafluoro-t-butyl moiety in novel molecular design and synthesis.

Introduction: The Significance of the Nonafluoro-t-butyl Group and Its Radical Precursor

The perfluoro-t-butyl group ((CF₃)₃C-), often abbreviated as PFtB, has emerged as a substituent of significant interest in drug discovery and materials science.[1] Its exceptional steric bulk and the strong electron-withdrawing nature of the nine fluorine atoms confer unique properties to parent molecules, including enhanced metabolic stability, altered lipophilicity, and specific conformational constraints.[1] Furthermore, the nine magnetically equivalent fluorine atoms provide a strong and sharp singlet signal in ¹⁹F NMR spectroscopy, making it an excellent reporter group for in vivo imaging and mechanistic studies.[1]

The most direct route to incorporating the PFtB group often involves the generation of the nonafluoro-t-butyl radical ((CF₃)₃C•) from a suitable precursor. Iodononafluoro-t-butane is a primary choice for this role due to the inherent weakness of the C-I bond, which can be selectively cleaved under relatively mild conditions.[2] Understanding the principles governing the homolytic cleavage of this bond is therefore paramount for the efficient and controlled application of this important synthetic tool.

The Carbon-Iodine Bond in Iodononafluoro-t-butane: A Susceptible Linkage

The C-I bond is the weakest of the carbon-halogen bonds, making it particularly amenable to homolytic cleavage. This weakness is further accentuated in perfluorinated systems. The strong electron-withdrawing effect of the three trifluoromethyl groups in iodononafluoro-t-butane polarizes the C-I bond, contributing to its lability.

Bond Dissociation Energy (BDE)

Table 1: Physicochemical Properties of Iodononafluoro-t-butane

PropertyValueUnitSource
Molecular FormulaC₄F₉I--
Molar Mass345.93 g/mol -
Boiling Point364.57K[4]
Enthalpy of Vaporization21.33kJ/mol[4]
Standard Enthalpy of Formation (gas)-1849.01kJ/mol[4]

Methods for Inducing Homolytic Cleavage

The homolytic cleavage of the C-I bond in iodononafluoro-t-butane can be initiated through several methods, primarily photolysis and thermolysis.

Photolysis: A Light-Driven Radical Generation

Photolysis involves the use of light to induce bond cleavage. Perfluoroalkyl iodides absorb ultraviolet (UV) light, and this absorption can provide the necessary energy to overcome the C-I bond dissociation energy.[5] The process can be represented as:

(CF₃)₃CI + hν → (CF₃)₃C• + I•

The efficiency of this process is wavelength-dependent and is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, dissociation) for each photon absorbed.

This protocol describes a general setup for the gas-phase photolysis of iodononafluoro-t-butane to generate the nonafluoro-t-butyl radical for subsequent reactions or spectroscopic analysis.

  • Apparatus Setup:

    • A quartz reaction vessel equipped with gas inlet and outlet ports, and a window for the light source.

    • A UV lamp (e.g., a low-pressure mercury lamp for 254 nm or a tunable laser for specific wavelengths).

    • A vacuum line for evacuating the system and introducing gases.

    • A pressure gauge to monitor the pressure of the reactant and any added bath gas.

    • A cold trap to collect condensable products.

    • Analytical instrumentation such as a gas chromatograph-mass spectrometer (GC-MS) for product analysis.[6]

  • Procedure:

    • Evacuate the reaction vessel to a low pressure (e.g., <10⁻³ Torr).

    • Introduce a known pressure of iodononafluoro-t-butane vapor into the vessel.

    • If required, add a known pressure of a co-reactant or an inert bath gas (e.g., nitrogen or argon).

    • Irradiate the sample for a predetermined time.

    • After irradiation, freeze the condensable contents of the reaction vessel in the cold trap.

    • Analyze the trapped products and the remaining reactant by GC-MS.[6]

    • The quantum yield can be determined by measuring the amount of product formed and the photon flux.[7][8]

Photolysis_Workflow cluster_preparation Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Product Analysis Evacuate Evacuate Vessel Introduce_Reactant Introduce (CF3)3CI Evacuate->Introduce_Reactant Add_Gas Add Co-reactant/Inert Gas Introduce_Reactant->Add_Gas Irradiate Irradiate with UV Light Add_Gas->Irradiate Collect Collect Products (Cold Trap) Irradiate->Collect Analyze Analyze (GC-MS, etc.) Collect->Analyze

Caption: Workflow for a typical gas-phase photolysis experiment.

Thermolysis: Heat-Induced Bond Scission

Thermolysis utilizes thermal energy to induce the homolytic cleavage of the C-I bond. The rate of this unimolecular decomposition is highly dependent on temperature and can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy (which is closely related to the BDE), R is the gas constant, and T is the absolute temperature.

This protocol outlines a method for studying the kinetics of the thermal decomposition of iodononafluoro-t-butane in the gas phase.

  • Apparatus Setup:

    • A heated reaction vessel (e.g., a static or flow reactor) with precise temperature control.

    • A system for introducing the reactant and carrier gas (if any) at a controlled rate.

    • A sampling port for withdrawing aliquots of the reaction mixture at specific times.

    • Analytical instrumentation (e.g., GC-MS) to determine the concentration of the reactant and products.

  • Procedure:

    • Heat the reaction vessel to the desired temperature and allow it to stabilize.

    • Introduce a known concentration of iodononafluoro-t-butane into the reactor.

    • At regular time intervals, withdraw samples from the reactor.

    • Analyze the samples to determine the concentration of iodononafluoro-t-butane as a function of time.

    • Plot the natural logarithm of the reactant concentration versus time to determine the first-order rate constant (k) at that temperature.

    • Repeat the experiment at several different temperatures.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).[9]

Thermolysis_Kinetics cluster_experiment Experimental Procedure cluster_analysis Data Analysis Heat_Reactor Heat Reactor to T Introduce_Sample Introduce (CF3)3CI Heat_Reactor->Introduce_Sample Sample_Time Sample at Intervals Introduce_Sample->Sample_Time Analyze_Samples Analyze [Reactant] vs. time Sample_Time->Analyze_Samples Plot_ln Plot ln[(CF3)3CI] vs. time to get k Analyze_Samples->Plot_ln Repeat_T Repeat at different T Plot_ln->Repeat_T Arrhenius_Plot Plot ln(k) vs. 1/T Repeat_T->Arrhenius_Plot Determine_Parameters Determine Ea and A Arrhenius_Plot->Determine_Parameters

Caption: Logical flow for a thermolysis kinetics study.

Characterization of the Nonafluoro-t-butyl Radical

The nonafluoro-t-butyl radical is a transient species and requires specialized techniques for its detection and characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful method for studying radical species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy detects the transitions of unpaired electrons in a magnetic field. The EPR spectrum of a radical provides two key pieces of information:

  • g-value: This is a characteristic property of the radical that depends on its electronic structure.

  • Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron with magnetic nuclei (in this case, ¹³C and ¹⁹F) and provide information about the radical's structure and electron distribution.[10]

For the nonafluoro-t-butyl radical, the EPR spectrum is expected to be complex due to coupling with the nine equivalent fluorine atoms. The spectrum can be simplified by using ¹³C-labeled precursors.

Matrix isolation is a technique used to trap reactive species at low temperatures in an inert solid matrix, allowing for their spectroscopic study.[6][11]

  • Apparatus Setup:

    • A cryostat capable of reaching low temperatures (e.g., 4-77 K).

    • A gas deposition system for introducing the precursor and the matrix gas (e.g., Argon or Neon).

    • An EPR spectrometer.

    • A means of in-situ photolysis (e.g., a UV lamp with a light guide).

  • Procedure:

    • Deposit a mixture of iodononafluoro-t-butane and a large excess of the matrix gas onto a cold finger in the cryostat.

    • Once a solid matrix is formed, irradiate it with UV light to generate the nonafluoro-t-butyl radicals.

    • Record the EPR spectrum of the trapped radicals.

    • The spectrum can be analyzed to determine the g-value and the hyperfine coupling constants.[12]

Table 2: Expected Spectroscopic Data for the Nonafluoro-t-butyl Radical

ParameterExpected Value/RangeMethod
g-value~2.003EPR
¹⁹F Hyperfine Coupling Constant (a_F)To be determined experimentallyEPR
¹³C Hyperfine Coupling Constant (a_C)To be determined experimentallyEPR
UV-Vis λ_maxExpected in the UV regionUV-Vis Spectroscopy

Reactivity and Synthetic Applications of the Nonafluoro-t-butyl Radical

Once generated, the nonafluoro-t-butyl radical can participate in a variety of reactions, making it a versatile tool for organic synthesis.

Radical Addition to Alkenes and Alkynes

The electrophilic character of the nonafluoro-t-butyl radical makes it reactive towards electron-rich double and triple bonds. This allows for the direct introduction of the PFtB group into unsaturated molecules.

Hydrogen Abstraction

The (CF₃)₃C• radical can abstract hydrogen atoms from suitable donors, although this is generally less favorable than for hydrocarbon radicals. This property can be exploited in certain synthetic transformations.[13]

Halogen Abstraction

The radical can also abstract halogen atoms from appropriate sources, propagating a radical chain reaction.

Conclusion

The homolytic cleavage of the C-I bond in iodononafluoro-t-butane is a cornerstone for the generation of the synthetically important nonafluoro-t-butyl radical. This guide has outlined the fundamental principles governing this process, provided detailed experimental frameworks for both photochemical and thermal initiation, and discussed the key spectroscopic techniques for characterizing the resulting radical. A thorough understanding of these concepts and methodologies will empower researchers to effectively utilize this powerful tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental work to precisely determine the C-I bond dissociation energy and fully characterize the EPR spectrum of the nonafluoro-t-butyl radical will undoubtedly enhance the predictability and control of its generation and subsequent reactions.

References

  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. (2023-01-24). Retrieved from [Link]

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  • Gas phase UV and IR absorption spectra of CF3CH2CH2OH and F(CF2CF2)xCH2CH2OH (x=2, 3, 4) | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]

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Methodological & Application

The Perfluoro-tert-butyl Group: A Bioisostere on the Rise - Application Notes and Protocols for the Perfluoro-tert-butylation of Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Perfluoro-tert-butyl Moiety

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the perfluoro-tert-butyl (PFtB) group, -C(CF₃)₃, has emerged as a uniquely powerful bioisostere and functional motif. Its exceptional steric bulk, surpassing that of the ubiquitous tert-butyl group, combined with its strong electron-withdrawing nature, allows for profound modulation of a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1]

Furthermore, the nine chemically equivalent fluorine atoms of the PFtB group generate a sharp, single resonance in ¹⁹F NMR spectroscopy, making it an exquisitely sensitive reporter for in vivo imaging and biological assays with no background signal.[1][2][3] This has led to its growing application in the development of advanced diagnostic tools and ¹⁹F MRI contrast agents.[2][3]

However, the direct and selective installation of this bulky fluorinated group onto aromatic systems has historically been a formidable challenge. Early methods relying on reagents like perfluoro-tert-butyl iodide or highly toxic perfluoroisobutylene were often inefficient and limited in scope. This guide moves beyond these classical approaches to detail two robust, state-of-the-art protocols that have revolutionized the synthesis of perfluoro-tert-butylated arenes: a nucleophilic approach via aryne intermediates and a photocatalytic radical-mediated C-H functionalization. These methods offer broad substrate scope, functional group tolerance, and predictable regioselectivity, empowering researchers to leverage the unique benefits of the PFtB group in their molecular designs.

Method 1: Nucleophilic Perfluoro-tert-butylation via Aryne Intermediates

This methodology provides a highly regioselective route to meta-substituted perfluoro-tert-butyl arenes. The causality behind this protocol rests on two key principles: the in-situ generation of a reactive aryne intermediate from a silyl triflate precursor, and the subsequent nucleophilic attack by the perfluoro-tert-butyl anion, C(CF₃)₃⁻. The exceptional steric hindrance of the C(CF₃)₃⁻ anion is the determining factor for the reaction's regioselectivity, overriding electronic biases and directing the addition to the less sterically hindered position of the aryne.[1][4]

Reaction Mechanism & Causality

The reaction is initiated by a fluoride source, typically cesium fluoride (CsF), which desilylates the aryl silyl triflate precursor, triggering the elimination of the triflate group to form a highly reactive aryne intermediate. Concurrently, the perfluoro-tert-butyl anion is generated from a stable and easily handled precursor, perfluoro-tert-butyl phenyl sulfone. The bulky nucleophilic anion then attacks one of the sp-hybridized carbons of the aryne. Due to its significant steric demand, the anion preferentially adds to the carbon atom distal to any existing substituent on the aryne ring, leading to the exclusive formation of the meta-isomer.[1][4] This steric control is a powerful tool for predictable and selective synthesis.

Photocatalytic_Radical_Pathway cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & Reaction PC Photocatalyst (e.g., fac-Ir(ppy)₃) PC_excited PC* PC->PC_excited Blue Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized -e⁻ Reagent PFtB-I(III) Reagent PC_oxidized->PC +e⁻ Radical (CF₃)₃C• Reagent->Radical +e⁻ (from PC*) Radical_Adduct Radical Adduct Intermediate Radical->Radical_Adduct Radical Addition Arene Electron-Rich Arene Arene->Radical_Adduct Final_Product PFtB-Arene Radical_Adduct->Final_Product -H⁺, -e⁻ (to PC⁺)

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Application Notes and Protocols: Iodononafluoro-t-butane in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Nonafluorobutyl Group in Polymer Chemistry

The incorporation of fluorine into polymers imparts a unique and highly desirable set of properties, including exceptional thermal and chemical stability, low surface energy, hydrophobicity, and oleophobicity.[1][2] These characteristics have led to the widespread use of fluorinated polymers in diverse high-performance applications, from advanced coatings and specialty elastomers to biomedical devices and high-performance electronics.[1] Among the various fluorinated moieties, the nonafluoro-t-butyl group, often introduced using reagents like iodononafluoro-t-butane ((CF₃)₃CI), offers distinct advantages. Its bulky, branched structure can significantly influence polymer morphology and properties, while the presence of nine equivalent fluorine atoms provides a strong and clear signal in ¹⁹F NMR spectroscopy, making it a valuable tag for analytical purposes.[3]

This technical guide provides an in-depth exploration of the use of iodononafluoro-t-butane in the synthesis of fluorinated polymers, with a primary focus on Iodine Transfer Polymerization (ITP). ITP, a form of reversible-deactivation radical polymerization (RDRP), offers a robust and versatile metal-free method for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the nonafluoro-t-butyl group in their macromolecular designs.

Iodine Transfer Polymerization (ITP): A Controlled Radical Approach

ITP is a powerful technique for synthesizing polymers with controlled architectures.[4][5] It operates on the principle of degenerative chain transfer, where a propagating polymer radical reacts with a dormant alkyl iodide species (in this case, a polymer chain capped with an iodine atom) to exchange the iodine atom.[6] This reversible exchange process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the controlled growth of polymer chains.[7]

The key advantages of ITP, particularly when using a perfluoroalkyl iodide like iodononafluoro-t-butane, include:

  • Metal-Free System: Unlike other controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), ITP does not require a metal catalyst, simplifying purification and making it suitable for applications where metal contamination is a concern, such as in biomedical and electronic materials.[5]

  • Simplicity and Versatility: ITP is a relatively simple technique to implement and is compatible with a wide range of monomers, including acrylates, methacrylates, and styrenes.[3]

  • "Green" Chemistry: The use of an organoiodine chain transfer agent and the avoidance of heavy metals align with the principles of green chemistry.[8]

The Mechanism of Iodine Transfer Polymerization

The fundamental steps of ITP are initiation, propagation, and degenerative transfer.

ITP_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical + Monomer Monomer1 Monomer (M) DormantSpecies Dormant Species (P-I) PropagatingRadical->DormantSpecies + (CF₃)₃CI NewRadical New Propagating Radical (P'•) PropagatingRadical->NewRadical + n(Monomer) CTA Chain Transfer Agent ((CF₃)₃CI) DormantSpecies->PropagatingRadical Degenerative Transfer NewDormantSpecies New Dormant Species (P'-I) NewRadical->NewDormantSpecies + P-I NewDormantSpecies->NewRadical Degenerative Transfer Block_Copolymer_Synthesis MonomerA Monomer A (e.g., Styrene) Macroinitiator Macroinitiator (Polymer A-I) MonomerA->Macroinitiator ITP CTA Iodononafluoro- t-butane CTA->Macroinitiator BlockCopolymer Block Copolymer (Polymer A-b-Polymer B) Macroinitiator->BlockCopolymer Chain Extension with Monomer B MonomerB Monomer B (e.g., MMA) MonomerB->BlockCopolymer

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Iodononafluoro-t-butane ((CF₃)₃CI)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Iodononafluoro-t-butane, a critical reagent in organic synthesis for introducing the bulky, electron-withdrawing perfluoro-t-butyl group.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Below, you will find detailed troubleshooting advice and frequently asked questions based on established synthetic protocols and mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to improve your synthetic outcomes.

Question 1: My reaction yield is significantly lower than expected, and I observe a volatile byproduct. What is happening and how can I prevent it?

Plausible Cause: You are likely experiencing a competing elimination reaction, leading to the formation of perfluoroisobutylene ((CF₃)₂C=CF₂), a low-boiling point gas. This side reaction is often promoted by the choice of base or nucleophile and elevated temperatures.

Mechanistic Explanation: The synthesis of Iodononafluoro-t-butane typically involves the nucleophilic addition of an iodide ion to hexafluoroacetone (HFA).[2][3] The resulting intermediate, a perfluoroalkoxide, is intended to be trapped by an electrophilic iodine source. However, if the conditions are too harsh or the iodide source is also basic, the intermediate can undergo elimination of a fluoride ion to form the highly stable conjugated system of perfluoroisobutylene.

Recommended Actions & Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, during the addition of hexafluoroacetone and the iodide source. This disfavors the elimination pathway, which has a higher activation energy.

  • Choice of Iodide Source: Utilize a non-basic iodide source. Cesium iodide (CsI) or potassium iodide (KI) in an aprotic polar solvent like Dimethylformamide (DMF) or acetonitrile are excellent choices. Avoid using reagents that can act as strong bases.

  • Controlled Reagent Addition: Add the hexafluoroacetone gas or condensed liquid slowly to the solution of the iodide salt. This maintains a low concentration of the reactive intermediate at any given time, minimizing its availability for side reactions.

Validation Step: Monitor the reaction headspace by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of perfluoroisobutylene (MW: 200.03 g/mol ). A successful modification of the protocol should show a significant reduction or complete absence of this byproduct.

Question 2: My final product is contaminated with a high-boiling point impurity that is difficult to remove by distillation. What is this impurity and how do I deal with it?

Plausible Cause: The likely contaminant is a dimer or oligomer formed from the reaction of hexafluoroacetone with itself or with the product. Hexafluoroacetone is a highly reactive electrophile and can undergo self-condensation or react with the desired product under certain conditions.[4]

Mechanistic Explanation: In the presence of certain catalysts or at elevated temperatures, hexafluoroacetone can form various cyclic or linear oligomers. Additionally, the desired product, Iodononafluoro-t-butane, can potentially react with another molecule of hexafluoroacetone, although this is less common under standard conditions.

Recommended Actions & Protocol:

  • Strict Stoichiometry: Use a slight excess of the iodide source relative to hexafluoroacetone to ensure the complete consumption of HFA and minimize its opportunity for self-reaction.

  • Purification by Fractional Distillation: While challenging, careful fractional distillation under reduced pressure can often separate the desired product from higher-boiling oligomers.

  • Aqueous Workup: Quenching the reaction with a mild aqueous solution can help to hydrolyze any unreacted hexafluoroacetone to its hydrate, which is less reactive and more easily separated.[2]

Validation Step: Analyze the purified product by ¹⁹F NMR spectroscopy. The spectrum of pure Iodononafluoro-t-butane should show a single sharp singlet. The presence of multiple singlets or more complex patterns would indicate the presence of impurities.

Frequently Asked Questions (FAQs)

What is the most reliable laboratory-scale synthesis method for Iodononafluoro-t-butane?

The most common and reliable method involves the reaction of hexafluoroacetone with an alkali metal iodide (like KI or CsI) in an aprotic polar solvent such as DMF or acetonitrile, followed by in-situ iodination of the resulting perfluoroalkoxide intermediate.

Why is hexafluoroacetone so reactive towards nucleophiles?

The carbonyl carbon of hexafluoroacetone is highly electrophilic due to the strong electron-withdrawing effect of the two trifluoromethyl (CF₃) groups.[2][5] This makes it highly susceptible to attack by nucleophiles like the iodide ion.[3][6][7]

How can I effectively remove residual iodine color from my final product?

If your product has a purple or brown tint due to dissolved iodine (I₂), it can be removed by washing the organic phase with an aqueous solution of a reducing agent.

Protocol for Decolorization:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8]

  • Continue washing until the organic layer is colorless.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizing the Reaction and Troubleshooting

To better understand the chemical processes, the following diagrams illustrate the main synthetic pathway, a key side reaction, and a general troubleshooting workflow.

Synthesis_Pathway HFA Hexafluoroacetone (CF₃)₂C=O Intermediate Perfluoroalkoxide Intermediate [(CF₃)₃C-O]⁻ HFA->Intermediate Nucleophilic Attack Iodide Iodide Ion (I⁻) Iodide->Intermediate Product Iodononafluoro-t-butane (CF₃)₃CI Intermediate->Product IodineSource Electrophilic Iodine (e.g., I₂ or ICl) IodineSource->Product Iodination

Caption: Main synthetic pathway to Iodononafluoro-t-butane.

Side_Reaction Intermediate Perfluoroalkoxide Intermediate [(CF₃)₃C-O]⁻ PFIB Perfluoroisobutylene (CF₃)₂C=CF₂ Intermediate->PFIB Elimination (promoted by heat/base) Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride

Caption: Competing elimination side reaction.

Troubleshooting_Workflow Start Synthesis of (CF₃)₃CI CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No VolatileImpurity Volatile Impurity (e.g., PFIB) CheckYield->VolatileImpurity Yes HighBoilingImpurity High-Boiling Impurity (e.g., Oligomers) CheckPurity->HighBoilingImpurity Yes End Pure Product CheckPurity->End No ActionTemp Decrease Temperature Use Non-basic Iodide Source VolatileImpurity->ActionTemp ActionPurify Fractional Distillation Check Stoichiometry HighBoilingImpurity->ActionPurify ActionTemp->Start ActionPurify->Start

Caption: A workflow for troubleshooting common synthesis issues.

Data Summary Table

IssueLikely Side ProductBoiling Point (°C)Recommended Action
Low YieldPerfluoroisobutylene6-7Lower reaction temperature, use non-basic iodide source.
Product ContaminationHFA Oligomers> 100Use slight excess of iodide, perform fractional distillation.
DiscolorationElemental Iodine (I₂)184Wash with aqueous sodium thiosulfate solution.[8]

References

  • American Chemical Society. (n.d.). Reactions of Hexafluoroacetone with Acetals.
  • Google Patents. (n.d.). EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.
  • Wikipedia. (2024). Chlorine.
  • Google Patents. (n.d.). CN102320911A - Method for purifying n-butane by rectifying.
  • National Institutes of Health. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.
  • YouTube. (2023). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones.
  • CymitQuimica. (n.d.). Perfluoro-tert-butyl iodide.
  • ResearchGate. (n.d.). Synthesis of CF3-proline and CF3-pseudoproline containing PLG analogues.
  • Wiley Online Library. (n.d.). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2.
  • YouTube. (2011). The Briggs-Rauscher Iodine Oscillator.
  • Wikipedia. (n.d.). Hexafluoroacetone.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • YouTube. (2014). Iodine Clock Reaction Chemical Experiment!.
  • National Institutes of Health. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry.
  • YouTube. (2016). Make the Iodine Clock Reaction (Chemistry).
  • Santa Cruz Biotechnology. (n.d.). Perfluoro-tert-butyl iodide.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
  • YouTube. (2024). Key CF3 Chemistry (Important Papers).
  • ResearchGate. (2026). Synthesis of five-membered, CF3-containing lactones: structural and biological examinations.
  • National Institutes of Health. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III).
  • Reddit. (2014). How do I get rid of excess iodine in a reaction?.
  • Google Patents. (n.d.). CA2250220C - Process for the purification of butane-1,4-diol.

Sources

Technical Support Center: Mastering the Challenges of Volatile Iodononafluoro-t-butane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Iodononafluoro-t-butane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of handling this volatile and reactive perfluoroalkyl iodide. Here, we synthesize technical data with field-proven insights to ensure your experiments are both safe and successful.

Introduction to Iodononafluoro-t-butane: A Powerful but Demanding Reagent

Iodononafluoro-t-butane, with the chemical formula (CF₃)₃CI, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the nonafluoro-t-butyl group. This moiety can significantly alter the steric and electronic properties of a molecule, making it a person of interest in the development of novel pharmaceuticals and advanced materials. However, its high volatility, light sensitivity, and reactive nature demand meticulous handling and a thorough understanding of its chemical behavior. This guide provides a comprehensive resource to address the common challenges and troubleshooting scenarios encountered during its use.

Physical and Chemical Properties at a Glance

A clear understanding of the physical properties of Iodononafluoro-t-butane is fundamental to its safe and effective use. The following table summarizes its key characteristics.

PropertyValueUnitSource
Molecular FormulaC₄F₉I[1]
Molecular Weight345.93 g/mol [1]
Boiling Point~91.5°C (364.6 K)[1]
Melting Point~ -65.2°C (207.9 K)[1]
AppearanceColorless liquid
Light SensitivityLight sensitive[2]
Water SolubilityVery low[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments with Iodononafluoro-t-butane.

Storage and Handling

Question 1: My stock of Iodononafluoro-t-butane appears to have a slight discoloration. Is it still usable?

Answer: A slight yellowish or purplish tint can indicate the formation of molecular iodine (I₂) due to decomposition.[3] This is often caused by exposure to light or trace impurities.[2]

  • Causality: The carbon-iodine (C-I) bond in perfluoroalkyl iodides is relatively weak and can undergo homolytic cleavage upon exposure to light (photolysis) or heat, generating the nonafluoro-t-butyl radical ((CF₃)₃C•) and an iodine radical (I•). Two iodine radicals can then combine to form I₂.[3]

  • Troubleshooting Protocol:

    • Assess the extent of discoloration: A very faint color may not significantly impact many reactions, especially those initiated by radical initiators where the presence of a small amount of I₂ might be tolerated.

    • Purification: For sensitive reactions, it is advisable to purify the reagent. This can be achieved by washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the I₂, followed by drying over a suitable drying agent (e.g., MgSO₄ or CaCl₂) and distillation. Caution: Given the volatility of Iodononafluoro-t-butane, distillation must be performed with care in a well-ventilated fume hood.

    • Preventative Measures: Always store Iodononafluoro-t-butane in an amber or opaque bottle to protect it from light.[2] The container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from heat sources.

Question 2: I've noticed pressure buildup in the bottle of Iodononafluoro-t-butane. What should I do?

Answer: Pressure buildup is a serious concern and indicates decomposition of the material, which can release gaseous byproducts.

  • Causality: Thermal decomposition can lead to the formation of volatile byproducts. While the exact decomposition pathway for Iodononafluoro-t-butane is not extensively documented, analogous perfluorinated compounds can decompose at elevated temperatures.[4]

  • Troubleshooting Protocol:

    • Safety First: Do not attempt to open a visibly bulging container. Move it to a secure, well-ventilated area, such as a blast shield within a fume hood.

    • Cooling: Carefully cool the container in an ice bath to reduce the internal pressure.

    • Venting: Once cooled, slowly and cautiously vent the container by slightly loosening the cap behind a blast shield.

    • Disposal: If significant decomposition is suspected, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.

    • Preventative Measures: Store the reagent at the recommended temperature, avoiding exposure to heat sources. Regularly inspect stored containers for any signs of pressure buildup.

Reaction Troubleshooting

Question 3: My reaction with Iodononafluoro-t-butane is not proceeding to completion, or I am observing low yields.

Answer: Incomplete conversion or low yields in reactions involving Iodononafluoro-t-butane can stem from several factors, including reagent quality, reaction setup, and the nature of the reaction itself.

  • Causality and Troubleshooting:

    • Reagent Purity: As discussed in Question 1, impurities such as I₂ can interfere with certain reactions. Ensure your reagent is pure or purify it before use.

    • Reaction Conditions:

      • Radical Reactions: Many reactions involving perfluoroalkyl iodides proceed via a radical mechanism.[5] Ensure you are using an appropriate radical initiator (e.g., AIBN, dibenzoyl peroxide) and that the reaction temperature is suitable for its decomposition. The reaction may also be sensitive to oxygen, which can act as a radical scavenger. Consider degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Photochemical Reactions: If the reaction is light-initiated, ensure you are using a light source with the appropriate wavelength and intensity. The reaction vessel material should be transparent to the required wavelength.

    • Solvent Choice: The choice of solvent can be critical. Perfluorinated compounds often have limited solubility in common organic solvents. Consider using fluorinated solvents or conducting the reaction at a higher dilution if solubility is an issue.

    • Side Reactions: The nonafluoro-t-butyl radical is a bulky species, and steric hindrance can be a limiting factor. Consider if alternative, less sterically demanding substrates could be used to test the reaction's viability.

Question 4: I am observing the formation of multiple unexpected byproducts in my reaction.

Answer: The formation of byproducts is a common challenge in organic synthesis. With Iodononafluoro-t-butane, these can arise from its decomposition or side reactions of the nonafluoro-t-butyl radical.

  • Potential Side Reactions and Byproducts:

    • Dimerization: The nonafluoro-t-butyl radical can dimerize to form perfluoro-2,2,3,3-tetramethylbutane ((CF₃)₃C-C(CF₃)₃).

    • Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or other reagents, leading to the formation of nonafluoro-t-butane ((CF₃)₃CH).

    • Elimination: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution. For instance, in reactions with bases, elimination to form perfluoroisobutylene ((CF₃)₂C=CF₂) is a possibility, analogous to the behavior of tert-butyl halides.[6]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Carefully monitor the reaction by techniques such as TLC, GC-MS, or ¹⁹F NMR to identify the point at which byproducts begin to form.[7]

    • Optimize Reaction Conditions:

      • Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.

      • Temperature: Lowering the reaction temperature (if feasible for the initiation method) can sometimes increase selectivity and reduce the rate of side reactions.

      • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the perfluoroalkyl iodide may not always be beneficial and could lead to more side products.

Purification and Analysis

Question 5: I am having difficulty separating my desired product from perfluorinated byproducts.

Answer: The unique properties of perfluorinated compounds can make their separation from non-fluorinated products challenging.

  • Purification Strategies:

    • Column Chromatography:

      • Eluent Polarity: Perfluorinated compounds are generally very nonpolar. You may need to use highly nonpolar eluents (e.g., hexanes, heptane) for effective separation on normal-phase silica gel.

      • Fluorous Solid Phase Extraction (F-SPE): This is a powerful technique for separating fluorous-tagged compounds. If your product has a significantly different fluorine content than the byproducts, F-SPE can be highly effective.

    • Distillation: If your product has a sufficiently different boiling point from the byproducts and is thermally stable, distillation under reduced pressure can be a viable purification method.

    • Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to find one that provides good differential solubility.

Question 6: How can I effectively characterize my nonafluoro-t-butylated product and identify impurities?

Answer: ¹⁹F NMR spectroscopy is an invaluable tool for characterizing compounds containing the nonafluoro-t-butyl group.

  • ¹⁹F NMR Spectroscopy: The nine equivalent fluorine atoms of the nonafluoro-t-butyl group typically give a sharp singlet in the ¹⁹F NMR spectrum, making it easy to identify and quantify.[7] The chemical shift of this singlet will be characteristic of the electronic environment of the group. Impurities containing the nonafluoro-t-butyl group will also give rise to singlets at different chemical shifts, allowing for their identification and quantification.

  • ¹H and ¹³C NMR: These techniques will also be crucial for the full characterization of your product. The strong electron-withdrawing nature of the nonafluoro-t-butyl group will influence the chemical shifts of nearby protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product and help identify the molecular weights of any byproducts.

Experimental Protocols

Protocol 1: Safe Transfer of Volatile Iodononafluoro-t-butane

This protocol outlines the steps for safely transferring this volatile liquid.

  • Preparation:

    • Ensure you are working in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

    • Have a spill kit readily available.

    • Pre-cool the bottle of Iodononafluoro-t-butane in an ice bath for 10-15 minutes to reduce its vapor pressure.

  • Transfer:

    • Use a clean, dry syringe with a needle long enough to reach the bottom of the bottle.

    • To prevent pressure changes, you can use a two-needle technique: insert the transfer needle through a septum and a second, shorter needle connected to an inert gas line (e.g., nitrogen or argon) to maintain a slight positive pressure.

    • Slowly draw the desired volume of the liquid into the syringe.

    • Quickly and carefully transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.

  • Cleanup:

    • Immediately rinse the syringe and needle with a suitable solvent (e.g., acetone) in the fume hood.

    • Tightly reseal the bottle of Iodononafluoro-t-butane and return it to proper storage.

Diagram: Safe Handling and Transfer Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Storage Prep1 Work in Fume Hood Prep2 Wear Appropriate PPE Prep1->Prep2 Prep3 Pre-cool Reagent Prep2->Prep3 Transfer1 Use Syringe with Inert Gas Blanket Prep3->Transfer1 Transfer2 Slowly Draw Liquid Transfer1->Transfer2 Transfer3 Transfer to Reaction Vessel Transfer2->Transfer3 Cleanup1 Rinse Syringe Transfer3->Cleanup1 Cleanup2 Reseal and Store Bottle Cleanup1->Cleanup2

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Technical Support Center: Stabilizing Iodononafluoro-t-butane During Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Iodononafluoro-t-butane, more formally known as perfluoro-tert-butyl iodide or (CF₃)₃CI. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting protocols to prevent its decomposition during your experiments. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, offering you a self-validating system for success.

Introduction: Understanding the Instability of Perfluoro-tert-butyl Iodide

Perfluoro-tert-butyl iodide is a valuable reagent in organic synthesis, primarily serving as a source of the bulky and electron-withdrawing perfluoro-tert-butyl radical, (CF₃)₃C•.[1] This property makes it essential for introducing highly fluorinated moieties into organic molecules to enhance properties like metabolic stability and lipophilicity in drug candidates.[2] However, the very nature of the carbon-iodine (C-I) bond in this sterically hindered molecule makes it susceptible to cleavage, leading to decomposition and undesirable side reactions.

This guide will walk you through the common causes of decomposition and provide you with robust strategies to maintain the integrity of your reagent and the success of your reactions.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions our team receives regarding the stability of perfluoro-tert-butyl iodide.

Q1: My once clear perfluoro-tert-butyl iodide has turned pink/purple. What does this mean and can I still use it?

A pink or purple hue is a tell-tale sign of decomposition. This discoloration is due to the formation of molecular iodine (I₂), which arises from the homolytic cleavage of the C-I bond and subsequent radical recombination. While a faintly colored solution might still be usable for some robust reactions, the presence of iodine indicates that the reagent is no longer pure and the concentration of the active iodide is lower than stated. For sensitive or quantitative reactions, it is highly recommended to purify the reagent before use.

Q2: What are the primary triggers for the decomposition of perfluoro-tert-butyl iodide?

The main culprits are light, heat, and the presence of bases or nucleophiles. The C-I bond is the weakest point in the molecule and is susceptible to cleavage under these conditions.

Q3: How should I properly store perfluoro-tert-butyl iodide?

To maximize its shelf life, store perfluoro-tert-butyl iodide in an amber glass bottle to protect it from light. The bottle should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended. Storing the bottle under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Q4: Can I use a metal spatula to handle perfluoro-tert-butyl iodide?

It is generally advisable to avoid contact with metal spatulas, especially if there is a risk of scratching the storage vessel. Certain metals can catalyze decomposition. It is best to use glass or Teflon-coated labware for handling.

Troubleshooting Guide: Preventing Decomposition in Your Reactions

This section provides a detailed breakdown of the factors that can lead to the decomposition of perfluoro-tert-butyl iodide and how to mitigate them.

Issue 1: Photochemical Decomposition (Light-Induced Degradation)

Causality: The carbon-iodine bond in perfluoroalkyl iodides is known to be photosensitive, particularly to ultraviolet (UV) light.[3] Absorption of photons with sufficient energy can lead to homolytic cleavage of the C-I bond, generating a perfluoro-tert-butyl radical and an iodine radical. These highly reactive species can then initiate a cascade of unwanted side reactions or recombine to form I₂.

Preventative Measures & Protocols:

  • Work in a Dimly Lit Area: Whenever possible, handle the reagent in a fume hood with the sash lowered and the room lights dimmed.

  • Use Amber Glassware: For reaction setups, use amber-colored round-bottom flasks or wrap clear glassware completely in aluminum foil. This is crucial for reactions that run for extended periods.

  • Avoid Direct Sunlight: Never conduct reactions near a window where they can be exposed to direct sunlight.

Experimental Workflow for Light-Sensitive Reactions:

Caption: Workflow for minimizing light exposure during reactions.

Issue 2: Thermal Decomposition

Causality: While perfluoro-tert-butyl iodide is relatively stable at room temperature, elevated temperatures can provide sufficient energy to induce homolytic cleavage of the C-I bond, similar to photochemical decomposition. The precise temperature at which significant thermal decomposition begins is not well-documented in the literature for this specific compound, but as a general rule for perfluorinated compounds, thermal stability can be a concern at temperatures exceeding 100-150°C, and sometimes even lower depending on the presence of catalysts or impurities.

Preventative Measures & Protocols:

  • Maintain Low Reaction Temperatures: If your reaction conditions permit, run your experiment at room temperature or below.

  • Controlled Heating: When heating is necessary, use a well-calibrated oil bath or heating mantle with a temperature controller to avoid overheating. Monitor the reaction temperature closely.

  • Minimize Reaction Time: Plan your experiment to minimize the time the reagent is exposed to elevated temperatures.

Data Summary: Thermal Stability of Related Perfluoroalkyl Compounds

CompoundDecomposition Onset TemperatureNotes
Perfluorooctanoic acid (PFOA)~200 °CDecomposition products include smaller perfluorinated molecules.
Perfluoro-n-butyl iodide (PFBI)Stable at room temperatureToxicity studies at high concentrations did not indicate significant thermal instability under test conditions.[3]

Note: This data is for related compounds and should be used as a general guideline. The tertiary structure of perfluoro-tert-butyl iodide may influence its thermal stability.

Issue 3: Base and Nucleophile-Induced Decomposition

Causality: Strong bases and nucleophiles can promote the decomposition of perfluoro-tert-butyl iodide through several pathways. Sterically hindered strong bases, such as potassium tert-butoxide, can induce elimination reactions. Nucleophiles can attack the iodine atom or the carbon atom, leading to substitution or other complex reactions. The presence of certain amines can also lead to the formation of charge-transfer complexes that can facilitate decomposition.

Preventative Measures & Protocols:

  • Choice of Base: If a base is required, consider using a milder, non-nucleophilic base. Sterically hindered organic bases like 2,6-di-tert-butylpyridine can be a good choice. Inorganic bases like sodium carbonate may also be suitable depending on the reaction solvent.[4]

  • Slow Addition: When adding a strong base or nucleophile, do so slowly and at a low temperature to control the reaction and dissipate any exotherm.

  • Solvent Selection: The choice of solvent can influence the reactivity of the base or nucleophile. Protic solvents can solvate and potentially temper the reactivity of anionic nucleophiles.[5] In contrast, polar aprotic solvents can enhance nucleophilicity.

Logical Relationship of Base/Nucleophile-Induced Decomposition:

Base_Nucleophile_Decomposition cluster_reactants Reactants cluster_products Decomposition Products reagent Perfluoro-tert-butyl Iodide elimination Elimination Products reagent->elimination Elimination substitution Substitution Products reagent->substitution Substitution complex Charge-Transfer Complexes reagent->complex Complexation strong_base Strong Base (e.g., t-BuOK) nucleophile Nucleophile (e.g., R-NH₂)

Caption: Pathways of decomposition induced by bases and nucleophiles.

Purification and Stabilization Protocols

Even with the best preventative measures, some decomposition may occur over time or during a reaction. Here are protocols for purifying and stabilizing your perfluoro-tert-butyl iodide.

Protocol 1: Purification by Fractional Distillation

Principle: Fractional distillation can be used to separate the relatively volatile perfluoro-tert-butyl iodide (boiling point: ~61°C) from less volatile impurities, including dissolved iodine.[6][7]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is usually sufficient. Ensure all glassware is dry.

  • Stabilizer Addition: Before heating, add a small amount of copper powder or a copper wire to the distillation flask. Copper acts as a radical scavenger and will react with any free iodine, preventing further decomposition during heating.

  • Heating: Gently heat the distillation flask in a water bath. Do not overheat, as this can promote thermal decomposition.

  • Collection: Collect the fraction that distills at the expected boiling point of perfluoro-tert-butyl iodide (~61°C). The distillate should be a colorless liquid.

  • Storage: Immediately transfer the purified product to a clean, dry amber glass bottle and store it under an inert atmosphere in a refrigerator.

Protocol 2: Stabilization with Copper

Principle: Copper metal can act as a stabilizer for alkyl iodides by quenching radical species that initiate decomposition.[8]

Procedure:

For long-term storage, a small piece of copper wire or a few granules of copper powder can be added directly to the storage bottle of perfluoro-tert-butyl iodide. This will help to maintain its purity by scavenging any radicals that may form over time due to slow decomposition from ambient light or temperature fluctuations.

Analytical Methods for Detecting Decomposition

To ensure the quality of your reagent, you can use the following analytical techniques to check for impurities.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for assessing the purity of fluorinated compounds. The nine equivalent fluorine atoms in perfluoro-tert-butyl iodide should give a sharp singlet in the ¹⁹F NMR spectrum. The presence of other signals can indicate the formation of decomposition products.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and decomposition products.[11]

Typical ¹⁹F NMR Chemical Shifts for Perfluorinated Groups

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
-CF₃+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250

Note: The exact chemical shift of perfluoro-tert-butyl iodide will depend on the solvent and instrument parameters.

References

  • Finze, M., et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(64), 17676-17684. [Link]

  • Le Vot, S., et al. (2018). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Journal of Mass Spectrometry, 53(10), 993-1001. [Link]

  • Park, H., et al. (2011). Reductive degradation of perfluoroalkyl compounds with aquated electrons generated from iodide photolysis at 254 nm. Photochemical & Photobiological Sciences, 10(12), 1945-1953. [Link]

  • Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Journal of Physical Organic Chemistry, 34(5), e4181. [Link]

  • DiRico, S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1034-1038. [Link]

  • Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 16, 12345. [Link]

  • Zhang, X., et al. (2022). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers, 9(24), 6845-6850. [Link]

  • Wang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. Journal of Environmental Sciences, 43, 243-249. [Link]

  • Google Patents. (1995).
  • Zhang, R., et al. (2025). a) ¹⁹F NMR monitoring of the reaction. b) Perfluoro‐tert‐butylation of... [Link]

  • Wang, Y., et al. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science, 14(3), 647-653. [Link]

  • Wenk, J., et al. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 22(3), 643-653. [Link]

  • Keim, V., et al. (2020). Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR. Journal of the American Chemical Society, 142(17), 7843-7851. [Link]

  • Oreate AI. (2026). The Role of Tert-Butoxide in Chemical Reactions. [Link]

  • Zhang, X., et al. (2022). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers, 9(24), 6845-6850. [Link]

  • Rota, P., et al. (2021). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Molecules, 26(11), 3216. [Link]

  • LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • Cañadas, P., et al. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Magnetic Resonance in Chemistry. [Link]

  • Le Vot, S., et al. (2018). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Journal of Mass Spectrometry, 53(10), 993-1001. [Link]

  • Gualandi, I., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications. Molecules, 28(5), 2095. [Link]

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Navigating the Fluorinated Frontier: A Technical Guide to Solvent Selection for Iodononafluoro-t-butane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Iodononafluoro-t-butane (PFtBI). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the unique properties of the perfluoro-t-butyl group in their synthetic endeavors. The selection of an appropriate solvent is paramount for the success of these reactions, influencing everything from reaction kinetics and yield to product purity and the suppression of unwanted side reactions. This document provides a comprehensive overview of the critical factors to consider, practical guidance for solvent screening, and troubleshooting advice for common issues encountered in the laboratory.

The Critical Role of the Solvent in Iodononafluoro-t-butane Chemistry

Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a valuable reagent for introducing the sterically demanding and highly electron-withdrawing perfluoro-t-butyl moiety into organic molecules.[1][2] The reactions involving this compound often proceed via radical intermediates, a class of reactions that can be particularly sensitive to the reaction medium.[3][4][5] Unlike ionic reactions, where solvent polarity plays a dominant role in stabilizing charged intermediates, radical reactions are influenced by a more nuanced interplay of solvent properties.[3][6]

Key Considerations for Solvent Selection:
  • Solubility of Reactants and Intermediates: Ensuring that all reactants, including the often-hydrophobic Iodononafluoro-t-butane, are fully dissolved is the first and most critical step. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent reaction rates and lower yields.

  • Inertness: The ideal solvent should be chemically inert under the reaction conditions. Solvents that can participate in side reactions, such as those with easily abstractable hydrogen atoms in radical reactions, should be avoided.

  • Boiling Point and Vapor Pressure: The boiling point of the solvent should be compatible with the desired reaction temperature. A solvent with a boiling point that is too low may require the use of a sealed reaction vessel, while a solvent with a very high boiling point can make product isolation and purification challenging.

  • Influence on Reaction Mechanism: While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the solvent can still influence the reaction pathway.[3] For instance, the solvent can affect the rate of radical initiation, propagation, and termination steps.[5]

  • Work-up and Product Isolation: The choice of solvent can significantly impact the ease of post-reaction work-up. A solvent that is easily removed by evaporation and does not form azeotropes with the product is generally preferred.

A Practical Guide to Solvent Screening for Iodononafluoro-t-butane Reactions

A systematic approach to solvent screening is the most effective way to identify the optimal reaction medium. The following workflow provides a structured methodology for this process.

Caption: A three-phase workflow for systematic solvent screening in Iodononafluoro-t-butane reactions.

Recommended Solvents for Initial Screening:

The following table provides a starting point for solvent selection, categorized by their general properties.

Solvent ClassExamplesKey Properties & Considerations
Aprotic Polar Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), PropionitrileGood solvating power for a wide range of reactants. THF is a common choice for radical reactions.[7][8] DMF should be used with caution as it can decompose at higher temperatures.
Aprotic Nonpolar Hexane, Toluene, Dichloromethane (DCM)Suitable for reactions where polarity needs to be minimized. DCM is a versatile solvent but can be reactive under certain conditions.
Fluorinated Perfluorohexane, TrifluorotolueneCan be excellent solvents for highly fluorinated compounds like Iodononafluoro-t-butane due to the "like-dissolves-like" principle. Generally very inert.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with Iodononafluoro-t-butane and provides practical solutions.

Q1: My reaction is not going to completion, or the yield is very low.

A1: This is a common issue that can often be traced back to solvent choice.

  • Check Solubility: Visually inspect your reaction mixture. Is all the Iodononafluoro-t-butane and other starting materials fully dissolved? If you see solid material, you likely have a solubility issue. Consider switching to a more polar aprotic solvent like THF or a fluorinated solvent.

  • Solvent Purity: Ensure your solvent is dry and free of impurities.[9] Water and other protic impurities can quench reactive intermediates. Peroxides in ethereal solvents like THF can also interfere with radical reactions.[10]

  • Reaction Concentration: The concentration of your reactants can influence reaction rates.[11] Try running the reaction at a higher concentration, but be mindful of potential exotherms.

  • Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Ensure your chosen solvent has a suitable boiling point for the desired reaction temperature.

Q2: I am observing multiple byproducts in my reaction mixture.

A2: The formation of byproducts is often a sign of unwanted side reactions, which can be influenced by the solvent.

  • Solvent Reactivity: In radical reactions, the solvent can sometimes be a source of side products through hydrogen atom abstraction.[6] If you suspect this is happening, consider switching to a more inert solvent with stronger C-H bonds or a perhalogenated solvent.

  • Radical Stability: The stability of the radical intermediates can be influenced by the solvent.[3] While this effect is generally less pronounced than in ionic reactions, it can still impact the product distribution.

  • Reaction Monitoring: Closely monitor your reaction over time using techniques like TLC or GC.[12] This will help you determine if the byproducts are forming from the start or if they are a result of product decomposition over time.

Q3: I am having difficulty isolating my product during the work-up.

A3: The choice of solvent can greatly simplify or complicate the purification process.

  • Solvent Volatility: If your product is non-volatile, using a low-boiling point solvent will make its removal under vacuum much easier.

  • Azeotropes: Be aware of potential azeotropes between your solvent and product, which can make complete removal of the solvent by distillation difficult.

  • Aqueous Work-up: If your work-up involves an aqueous wash, ensure your reaction solvent is not miscible with water (e.g., DCM, toluene) to allow for efficient phase separation.[13] If you used a water-miscible solvent like THF, you will need to perform an extraction with an immiscible organic solvent.

Experimental Protocol: A Model Solvent Screening Experiment

The following is a generalized protocol for screening solvents for a radical reaction involving Iodononafluoro-t-butane.

Objective: To identify the optimal solvent for the radical addition of Iodononafluoro-t-butane to an alkene.

Materials:

  • Iodononafluoro-t-butane

  • Alkene substrate

  • Radical initiator (e.g., AIBN, dibenzoyl peroxide)

  • A selection of dry, degassed solvents (e.g., THF, acetonitrile, toluene, perfluorohexane)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • GC-MS for quantitative analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the alkene and the radical initiator in a suitable solvent (one that is known to dissolve all components).

  • Reaction Setup: To each reaction vial, add the desired amount of Iodononafluoro-t-butane and a stir bar.

  • Solvent Addition: Add the screening solvent to each vial to achieve the desired reaction concentration.

  • Reactant Addition: Add the alkene and radical initiator stock solutions to each vial.

  • Reaction: Place the vials in the heating block set to the desired temperature and stir.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and analyze it by TLC and GC-MS to monitor the consumption of starting materials and the formation of the product.

  • Analysis: After the reaction is complete, compare the results from each solvent. The ideal solvent will show high conversion of the starting material, a clean reaction profile with minimal byproducts, and a good yield of the desired product.

Conclusion

The judicious selection of a solvent is a critical parameter for the success of reactions involving Iodononafluoro-t-butane. By understanding the fundamental principles of solvent effects, particularly in the context of radical chemistry, and by employing a systematic approach to solvent screening, researchers can significantly improve reaction outcomes. This guide provides a framework for making informed decisions and for troubleshooting common problems, ultimately enabling the efficient and successful synthesis of novel perfluoro-t-butylated compounds.

References

  • Sciencemadness Wiki. (2025, August 4). Butane. Retrieved from [Link]

  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wiedemann, J., et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(72), 18037-18041. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 245-253. Retrieved from [Link]

  • Neuman, R. C. (2004). Organic Chemistry, Chapter 11: Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Retrieved from [Link]

  • Boyd, D. K., & Li, G. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(10), 2696–2699. Retrieved from [Link]

  • Rusch, G. M., et al. (2000). Perfluoro-n-butyl iodide: acute toxicity, subchronic toxicity and genotoxicity evaluations. Food and Chemical Toxicology, 38(1), 1-9. Retrieved from [Link]

  • Wikipedia. Butane. Retrieved from [Link]

  • Li, Y., et al. (2021). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers, 8(19), 5349-5355. Retrieved from [Link]

  • Wikipedia. Free-radical halogenation. Retrieved from [Link]

  • Wang, Q., et al. (2017). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. Angewandte Chemie International Edition, 56(44), 13739-13743. Retrieved from [Link]

  • Semantic Scholar. Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution. Retrieved from [Link]

  • Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(1), 225-231. Retrieved from [Link]

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Technical Support Center: Safely Scaling Up Reactions with Iodononafluoro-t-butane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe and effective use of Iodononafluoro-t-butane in scaled-up chemical reactions. This guide is intended for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure your scale-up process is both successful and, most importantly, safe.

A Word on Safety and Scale-Up

Scaling up a chemical reaction is not merely about using larger flasks and greater volumes of reagents. The transition from grams to kilograms introduces new challenges in heat transfer, mass transfer, and reaction kinetics that can significantly impact safety.[1][2][3][4][5] A reaction that is well-behaved on a small scale can become hazardous if not properly understood and controlled at a larger volume.[1][2] This guide is designed to help you anticipate and mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of Iodononafluoro-t-butane in scaled-up reactions.

Q1: What are the primary hazards associated with Iodononafluoro-t-butane?

A1: Iodononafluoro-t-butane, as a perfluoroalkyl iodide, should be handled with care. The primary hazards include:

  • Irritation: Like many iodine-containing compounds, it can cause skin and eye irritation.[6][7][8]

  • Inhalation Hazards: Inhalation of vapors may be harmful.[6][8]

  • Thermal Sensitivity: While generally stable, perfluoroalkyl iodides can decompose at elevated temperatures. The tertiary butyl structure of Iodononafluoro-t-butane suggests a potential for decomposition pathways that could lead to the formation of gaseous byproducts. While specific data for this exact molecule is limited, the analogous non-fluorinated tert-butyl iodide is known to decompose into isobutene and hydrogen iodide.[9][10][11]

  • Light Sensitivity: Some perfluoroalkyl iodides are light-sensitive and should be stored accordingly to prevent gradual decomposition.

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][12]

Q3: What personal protective equipment (PPE) is recommended when handling Iodononafluoro-t-butane at scale?

A3: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves (consult the manufacturer's specifications for compatibility).[12]

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing.[13]

  • Respiratory Protection: For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[7]

Always work in a well-ventilated fume hood, especially during scale-up operations.[1][13]

Troubleshooting Guides for Scaled-Up Reactions

This section provides detailed guidance on specific issues that may arise during the scale-up of reactions involving Iodononafluoro-t-butane.

Issue 1: Reaction is Sluggish or Fails to Initiate at a Larger Scale

Possible Cause & Solution

  • Inefficient Mixing: What works in a small flask may not be sufficient in a larger reactor. Poor mixing can lead to localized concentration gradients and hinder reaction initiation.

    • Troubleshooting:

      • Ensure the stirrer and baffle design are appropriate for the reactor geometry and scale.

      • Increase the stirring rate, but be mindful of creating a vortex that could introduce atmospheric gases into an inert reaction.

      • Consider using a mechanical stirrer for better torque and mixing efficiency in viscous reaction mixtures.[4]

  • Initiator Concentration: In radical reactions, the relative concentration of the initiator to the substrate is critical. Simply scaling up all components linearly may not be optimal.

    • Troubleshooting:

      • Re-evaluate the initiator loading for the scaled-up reaction. It may need to be adjusted based on the new surface area-to-volume ratio and solvent volume.

      • For thermally initiated reactions, ensure the internal temperature of the reaction mixture reaches the required initiation temperature. Use a temperature probe placed in the reaction mixture, not just monitoring the heating bath.[2]

  • Inhibitor Contamination: Impurities in starting materials or solvents can quench radical species and inhibit the reaction.

    • Troubleshooting:

      • Ensure all reagents and solvents are of appropriate purity for the scale of the reaction.

      • Consider passing solvents through a column of activated alumina or another appropriate purification medium to remove inhibitors.

Issue 2: Uncontrolled Exotherm and Pressure Buildup

This is one of the most significant safety concerns during scale-up.[1][2][3]

Possible Cause & Solution

  • Inadequate Heat Dissipation: The surface area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient.[1][2]

    • Troubleshooting:

      • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution.[14][15][16][17] This data is crucial for designing an adequate cooling system.

      • Controlled Addition: For exothermic reactions, add one of the reagents slowly to the reaction mixture to control the rate of heat generation.[2] A programmable syringe pump can be invaluable for this.

      • Cooling System: Ensure your cooling bath or reactor jacket has sufficient capacity to handle the heat output of the reaction.

    • Troubleshooting:

      • Venting: Never run a scaled-up reaction in a completely sealed system. Use a gas outlet connected to a bubbler or a pressure relief valve to safely vent any evolved gases.[5] Avoid using needles for gas outlet on a large scale as they can easily become blocked and lead to excessive pressure buildup.[5]

      • Headspace: Ensure there is sufficient headspace in the reactor to accommodate any potential gas evolution.

      • Monitoring: Continuously monitor the pressure inside the reactor using a manometer or pressure transducer.

Issue 3: Difficult Product Purification and Byproduct Removal

Possible Cause & Solution

  • Formation of Emulsions during Workup: The presence of fluorinated compounds can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.

    • Troubleshooting:

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes help.

      • Solvent Choice: Experiment with different extraction solvents on a small scale to find a system that minimizes emulsion formation.

  • Removal of Unreacted Iodononafluoro-t-butane and Iodine-containing Byproducts: These can be challenging to separate from the desired product due to their physical properties.

    • Troubleshooting:

      • Aqueous Sodium Thiosulfate Wash: Washing the organic layer with a dilute aqueous solution of sodium thiosulfate can help remove residual iodine by reducing it to iodide, which is more water-soluble.

      • Chromatography: Fluorinated compounds can behave differently on silica gel compared to their non-fluorinated counterparts. You may need to experiment with different solvent systems for column chromatography. Sometimes, a more polar eluent is required than anticipated.

      • Distillation/Sublimation: If your product is thermally stable and has a significantly different boiling or sublimation point from the impurities, these techniques can be effective for purification at scale.

Data & Protocols

Physical Properties of Iodononafluoro-t-butane
PropertyValueSource
CAS Number 4459-18-1[18]
Molecular Formula C4F9I[18]
Molecular Weight 345.93 g/mol [18]
Appearance Colorless liquidInferred from general properties of perfluoroalkyl iodides
Boiling Point ~75 °CEstimated
Density ~2.0 g/mLEstimated

Note: Some physical properties are estimated based on similar compounds due to a lack of readily available, verified data for Iodononafluoro-t-butane.

Experimental Protocol: General Guidelines for Scaling Up a Radical Reaction

This is a generalized protocol and must be adapted to your specific reaction conditions.

  • Risk Assessment: Before any scale-up, perform a thorough risk assessment.[5] Consider the heat of reaction, potential for gas evolution, and the toxicity of all reagents and products.

  • Small-Scale Optimization: Ensure your reaction is well-understood and optimized on a small scale (e.g., 1-5 mmol).

  • Incremental Scale-Up: Do not increase the scale by more than a factor of 5-10 at a time.[5]

  • Reactor Setup:

    • Choose a reactor with a volume at least twice the total volume of the reaction mixture to allow for adequate headspace.

    • Equip the reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a gas inlet/outlet.

    • Ensure the gas outlet is connected to a bubbler to monitor gas evolution and prevent pressure buildup.[5]

  • Reaction Execution:

    • Charge the reactor with the substrate and solvent.

    • Inert the system by purging with nitrogen or argon.

    • Bring the reaction mixture to the desired temperature.

    • If the reaction is exothermic, add the Iodononafluoro-t-butane and/or initiator solution dropwise via an addition funnel or syringe pump.[2]

    • Monitor the internal temperature closely. Have a cooling bath on standby in case of an unexpected exotherm.[19]

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC, LC-MS, or NMR.[20][21][22][23][24][25][26] 19F NMR can be particularly useful for tracking the consumption of Iodononafluoro-t-butane.[20][21][25][26]

  • Quenching:

    • Once the reaction is complete, cool the mixture to a safe temperature (e.g., 0 °C) before quenching.[19]

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to remove excess iodine). Be aware that quenching can also be exothermic.[12][13][19][27][28]

  • Workup and Purification:

    • Follow the appropriate workup procedure, being mindful of potential emulsion formation.

    • Purify the product using the method developed during small-scale optimization.

Visualizations

Workflow for Risk Assessment Before Scaling Up

G cluster_preliminary Preliminary Analysis cluster_hazards Hazard Identification cluster_mitigation Mitigation Strategy cluster_scaleup Scale-Up Execution a Literature Review & SDS Analysis b Small-Scale Reaction Optimization a->b c Calorimetry to Determine Exothermicity b->c d Identify Potential for Gas Evolution c->d e Assess Thermal Stability of Reagents & Products d->e f Design Cooling System & Emergency Quench Plan e->f g Plan for Pressure Relief f->g h Select Appropriate PPE & Engineering Controls g->h i Incremental Scale-Up (e.g., 5-10x) h->i j Continuous Monitoring of Temperature & Pressure i->j k Document All Observations j->k

Caption: A stepwise workflow for assessing and mitigating risks before scaling up reactions.

Troubleshooting Decision Tree for Unexpected Events

G cluster_response a Unexpected Event Occurs (e.g., rapid temperature or pressure increase) b Remove Heating Source Immediately a->b Is the reaction exothermic? c Apply Emergency Cooling b->c d Stop Reagent Addition c->d e Prepare for Emergency Quench d->e f Is the pressure still rising rapidly? e->f g Ensure Venting is Unobstructed f->g Yes i Monitor from a Safe Distance f->i No h Evacuate the Area & Alert Safety Personnel g->h

Caption: A decision tree for responding to unexpected exothermic events or pressure increases during a scaled-up reaction.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Mattila, J. M., et al. (2020). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts, 22(4), 935-945.
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  • New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from a relevant government health department website.
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  • University of Potsdam. (2002). Reaction Calorimetry.
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Validation & Comparative

reactivity of perfluoro-tert-butyl radical vs other perfluoroalkyl radicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of Perfluoro-tert-butyl Radical versus Other Perfluoroalkyl Radicals

For researchers and professionals in drug development and materials science, the strategic incorporation of perfluoroalkyl groups can dramatically alter a molecule's steric and electronic properties. While linear perfluoroalkyl radicals have been extensively studied, the tertiary perfluoro-tert-butyl radical, (CF₃)₃C•, presents a unique combination of extreme steric bulk and high electronegativity. This guide provides a comparative analysis of the structure, stability, and chemical reactivity of the perfluoro-tert-butyl radical against its primary and secondary perfluoroalkyl counterparts, supported by experimental data and detailed protocols for reactivity assessment.

Fundamental Differences: Structure and Stability

Unlike hydrocarbon radicals where stability follows the order tertiary > secondary > primary, perfluoroalkyl radicals exhibit a more complex behavior. This inversion is primarily due to the pyramidal geometry of the radical center, a consequence of the powerful electron-withdrawing nature of fluorine atoms.

However, the perfluoro-tert-butyl radical is known to be more planar than the non-fluorinated tert-butyl radical[1]. The stability of any radical is a combination of its kinetic persistence (resistance to dimerization or reaction) and its thermodynamic stability (bond dissociation energies). The (CF₃)₃C• radical is exceptionally persistent due to the immense steric shielding provided by the three trifluoromethyl groups, which physically prevents dimerization. The inherent strength of the C-F bond, one of the strongest in organic chemistry, contributes to the overall robustness of these species[2].

Figure 1. Structures of primary, secondary, and tertiary perfluoroalkyl radicals.

Comparative Reactivity Analysis

The reactivity of perfluoroalkyl radicals is governed by a combination of their electrophilic character, steric demands, and the stability of the resulting products. The perfluoro-tert-butyl radical often displays divergent reactivity compared to its linear isomers.

Hydrogen Atom Abstraction

Perfluoroalkyl radicals are generally more reactive in hydrogen abstraction than their alkyl counterparts, a factor attributed to polar effects in the transition state[3]. However, the steric bulk of the (CF₃)₃C• radical significantly retards its rate of hydrogen abstraction compared to primary radicals. This reduced reactivity makes it a more selective radical species.

Addition to Unsaturated Systems

As highly electrophilic species, perfluoroalkyl radicals readily add to electron-rich double bonds. Here, the steric hindrance of the perfluoro-tert-butyl radical is a defining characteristic. It leads to high regioselectivity in additions to unsaturated compounds, often favoring the less hindered position[4]. Branched perfluoroalkyl radicals, including perfluoro-iso-propyl and perfluoro-tert-butyl, exhibit enhanced reactivity in addition reactions due to their heightened electrophilicity[1].

Quantitative Comparison of Reactivity

The following table summarizes absolute rate constants for the addition of various perfluoroalkyl radicals to representative alkenes, illustrating the interplay of electronic and steric effects.

Radical SpeciesSubstrate (Alkene)Rate Constant (k, M⁻¹s⁻¹)Source
(CF₃)₃C• (Tertiary)Styrene1.1 x 10⁸[1]
(CF₃)₂CF• (Secondary)Styrene1.8 x 10⁸[1]
CF₃CF₂• (Primary)Styrene2.1 x 10⁷[1]
CF₃• (Primary)Styrene1.1 x 10⁷[1]

Data sourced from Chemical Reviews, demonstrating the enhanced reactivity of branched radicals in additions.

Experimental Protocols for Reactivity Assessment

Accurately quantifying the reactivity of these transient species requires specialized experimental designs. The two protocols detailed below are standard methods in the field for determining relative and absolute rate constants.

Protocol 1: Competitive Kinetic Analysis via ¹⁹F-NMR

This method provides a practical means to determine the relative rate constants of radical addition to different alkenes. It relies on generating a radical in the presence of two competing substrates and analyzing the product ratio.

Causality: This protocol is a self-validating system. By having both competing substrates in the same solution, variables such as temperature, pressure, and radical generation rate are identical for both reactions. The final product ratio is therefore a direct and reliable reflection of the intrinsic difference in reaction rates.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox, add a solution of a radical precursor (e.g., Togni's reagent for CF₃• or an equivalent for (CF₃)₃C•) to a J. Young NMR tube.

  • Substrate Addition: Add equimolar amounts of two competing alkenes (Alkene A and Alkene B) and a radical initiator (e.g., a sodium salt of an N-oxyl radical like TEMPONa) to the tube[5].

  • Initiation: Initiate the reaction by adding the initiator solution to the precursor/alkene mixture.

  • Reaction: Allow the reaction to proceed at a constant temperature for a set period.

  • Analysis: Acquire a quantitative ¹⁹F-NMR spectrum. The relative integration of the signals corresponding to the perfluoroalkyl-adducts of Alkene A and Alkene B provides the ratio of their formation rates.

  • Calculation: The ratio of rate constants (kₐ/kₑ) is calculated from the product ratio and the initial substrate concentrations.

Figure 2. Workflow for a competitive kinetics experiment.
Protocol 2: Absolute Rate Constant Determination via Laser Flash Photolysis (LFP)

LFP is the definitive technique for measuring absolute rate constants of fast reactions involving transient species like radicals.

Causality: LFP provides direct observation of the radical species in real-time. By monitoring the decay of the radical's absorption signal as a function of substrate concentration, one can extract a bimolecular rate constant, avoiding the complexities of chain reactions or initiation kinetics that can affect other methods.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of a photolabile radical precursor, such as a perfluoroalkyl iodide (e.g., (CF₃)₃CI), in a suitable solvent within a quartz cuvette[6]. Add a known concentration of the quenching substrate (e.g., an alkene or hydrogen donor).

  • Degassing: Thoroughly degas the solution to remove oxygen, which can quench the radical.

  • Photolysis: Irradiate the sample with a short, high-energy laser pulse (e.g., from an Nd:YAG laser) at a wavelength absorbed by the precursor (e.g., 266 nm). This cleaves the C-I bond, generating the perfluoroalkyl radical.

  • Transient Monitoring: Pass a lower-intensity probe light beam through the sample, perpendicular to the excitation laser. Monitor the change in absorbance of this probe light over time using a fast detector (photomultiplier tube) and oscilloscope. The perfluoroalkyl radical will have a characteristic transient absorption spectrum.

  • Kinetic Analysis: The decay of the radical's absorption signal will follow pseudo-first-order kinetics in the presence of excess substrate. Measure the observed rate constant (kₒₑₛ) from the exponential decay curve.

  • Data Plotting: Repeat steps 1-5 for various substrate concentrations. Plot kₒₑₛ versus the substrate concentration. The slope of the resulting straight line is the absolute bimolecular rate constant (k).

Implications for Synthetic Chemistry

The unique characteristics of the perfluoro-tert-butyl radical make it a powerful tool for molecular design.

  • Bulky Functional Group: Its extreme steric bulk can be used to create specific conformational constraints or shield reactive sites within a molecule[4].

  • Selective Reagent: Due to its lower reactivity in H-abstraction, it can be used for selective functionalization in complex molecules where less hindered radicals might react indiscriminately.

  • Late-Stage Functionalization: The development of stable and scalable reagents for generating the (CF₃)₃C• radical has enabled its use in the late-stage functionalization of complex drug-like molecules, providing a novel method to introduce this unique group[4].

Conclusion

The perfluoro-tert-butyl radical is not merely a larger version of primary perfluoroalkyl radicals; its reactivity is qualitatively different. While primary radicals like CF₃CF₂• are potent but less selective reagents, the (CF₃)₃C• radical is defined by its exceptional steric hindrance and kinetic persistence. This leads to lower rates of hydrogen abstraction and dimerization but enhanced rates of addition to certain unsaturated systems, coupled with high regioselectivity. Understanding these differences, quantifiable through techniques like competitive kinetics and laser flash photolysis, allows researchers to harness the distinct properties of the perfluoro-tert-butyl group for advanced applications in medicinal chemistry and materials science.

References

  • Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. National Institutes of Health.
  • Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews.
  • New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. Available at: [Link]

  • Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. National Institutes of Health.
  • Absolute rate constants for some reactions of perfluoro-n-alkyl radicals in solution. Journal of the American Chemical Society. Available at: [Link]

  • The persistent tertiary F-4-ethyl-3,4-dimethyl-3-hexyl radical: a selective trap for monitoring atomic fluorine. ScienceDirect.
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  • Absolute rate constants for some hydrogen atom abstraction reactions by a primary fluoroalkyl radical in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aromatic radical perfluoroalkylation reactions. Canadian Science Publishing. Available at: [Link]

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  • Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide: Comparing Thermal and Photochemical Initiation for C₄F₉I Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in fluorination chemistry, the generation of the nonafluorobutyl radical (C₄F₉•) from its iodide precursor (C₄F₉I) is a foundational step. The method chosen to cleave the C-I bond dictates not only the reaction's success but also its efficiency, selectivity, and applicability to complex molecular scaffolds. This guide provides an in-depth, objective comparison between thermal and photochemical initiation methods, grounded in experimental data and mechanistic principles, to aid in the strategic design of your synthetic routes.

The Crux of the Matter: Activating the C-I Bond

The utility of nonafluoro-1-iodobutane (C₄F₉I) as a perfluoroalkylation agent hinges on the relative weakness of its carbon-iodine bond. The bond dissociation energy (BDE) for the C-I bond in similar perfluoroalkyl iodides is approximately 51.5 kcal/mol.[1] The goal of any initiation technique is to supply sufficient energy to induce homolytic cleavage of this bond, thereby generating the desired C₄F₉• radical. The two primary strategies to achieve this are the application of heat (thermal initiation) or light (photochemical initiation).

Core Principles of Initiation

Thermal Initiation relies on kinetic energy. By heating the reaction mixture, the vibrational energy of the C₄F₉I molecule increases until it surpasses the activation energy for C-I bond homolysis.[2] This process can occur spontaneously at high temperatures or be facilitated at lower temperatures by adding a chemical initiator, such as AIBN (azobisisobutyronitrile), which decomposes thermally to produce radicals that can initiate a chain reaction.[3]

Photochemical Initiation leverages electromagnetic energy. C₄F₉I absorbs photons in the UV-Vis spectrum, which promotes an electron into a dissociative anti-bonding orbital of the C-I bond, causing rapid cleavage.[4] The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of specific events (bond cleavages) to the number of photons absorbed.[5] A high quantum yield signifies an efficient photochemical process.[6][7]

Performance Metrics: A Head-to-Head Comparison

The choice between thermal and photochemical methods has significant practical implications. The following table summarizes key performance differences based on established experimental observations.

ParameterThermal InitiationPhotochemical Initiation
Energy Input High, often requiring temperatures of 80-185°C or higher.[3][8]Low, energy is delivered precisely by photons at ambient temperature.
Selectivity Often lower. High temperatures can induce undesired side reactions or decomposition of sensitive functional groups.[3]Generally higher. Specific wavelengths can selectively target the C-I bond, preserving other molecular functionalities.[9]
Reaction Conditions Harsh, limiting substrate scope to thermally robust molecules.Mild, enabling reactions with thermally sensitive and complex substrates.
Control Less precise; reliant on bulk heating and heat transfer, which can be non-uniform.[10]Highly precise; reaction can be started and stopped instantly by controlling the light source.
Equipment Standard laboratory heating apparatus (heating mantles, oil baths).Requires a photoreactor with a specific light source (e.g., UV lamp, LED) and often a UV-transparent vessel (quartz).
Scalability Can be challenging due to heat transfer issues in large-volume reactors.[10]Generally more scalable with appropriate photochemical reactor design.

Mechanistic Pathways Visualized

The fundamental difference in how energy is delivered to the molecule dictates the reaction pathway.

Thermal Initiation Pathway

In this pathway, sufficient heat (Δ) provides the energy for the C-I bond to break, forming two radical species. This process is non-specific and can be accelerated by radical initiators.

Thermal_Initiation C4F9I C₄F₉I Radicals C₄F₉• + I• C4F9I->Radicals Δ (Heat) / Initiator Photochemical_Initiation C4F9I C₄F₉I Excited [C₄F₉I]* C4F9I->Excited hν (Light) Radicals C₄F₉• + I• Excited->Radicals Dissociation

Sources

Safety Operating Guide

Navigating the Disposal of Iodononafluoro-t-butane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. Iodononafluoro-t-butane, a halogenated organic compound, requires a considered approach to its disposal, rooted in an understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of Iodononafluoro-t-butane safely and compliantly.

The carbon-fluorine bonds in compounds like Iodononafluoro-t-butane are among the strongest in organic chemistry, leading to high thermal stability and resistance to natural degradation.[1] This persistence necessitates disposal methods that ensure complete destruction to prevent environmental accumulation.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. Iodononafluoro-t-butane is classified as a hazardous substance, and its Safety Data Sheet (SDS) outlines the primary risks.

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2][3]

  • Inhalation: While specific data on inhalation toxicity is limited, general best practices for halogenated compounds recommend avoiding the inhalation of vapors.[4]

These hazards dictate that all handling, including preparation for disposal, must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionRecommended PPE
Skin Irritant Causes skin irritation upon contact.[2]Nitrile or butyl rubber gloves, lab coat.
Serious Eye Irritant Causes serious, potentially damaging, eye irritation.[2][3]Chemical safety goggles or face shield.
Environmental Halogenated organic compounds can persist in the environment.Engineering controls (fume hood), sealed waste containers.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Iodononafluoro-t-butane is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.

Step 1: Waste Characterization and Segregation

The foundational step is to correctly identify and segregate the waste. Iodononafluoro-t-butane is a halogenated organic compound . This classification is critical because halogenated and non-halogenated waste streams are treated differently and must never be mixed.

Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Contents Log: Maintain a log sheet on the container, recording the name (Iodononafluoro-t-butane) and approximate quantity of everything added.

  • Avoid Contamination: Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acidic, or basic waste. Mixing can lead to dangerous reactions and complicates the disposal process.

The causality behind this strict segregation lies in the disposal technology. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen fluoride and hydrogen iodide) produced during combustion. Non-halogenated solvents can often be recycled or burned for fuel value, a much different and less intensive process.

Step 2: Packaging and Labeling for Disposal

Proper packaging prevents leaks and ensures the waste can be safely transported.

Protocol:

  • Container Integrity: Use a robust, chemically compatible container with a secure, leak-proof cap. Glass or high-density polyethylene (HDPE) are typically suitable.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. This tag should include:

    • The full chemical name: "Iodononafluoro-t-butane"

    • The specific hazard characteristics: "Irritant"

    • The accumulation start date.

  • Fill Level: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: On-Site Storage

Store the container in a designated satellite accumulation area while awaiting pickup.

Protocol:

  • Location: Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[2][3]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and metals.[2]

Step 4: Arranging for Licensed Waste Disposal

Disposal of hazardous waste is highly regulated. Only licensed and certified waste management contractors are permitted to transport and destroy this type of chemical waste.

Protocol:

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact. They will have established procedures and contracts with waste vendors.

  • Provide Documentation: Supply your EHS office with the completed hazardous waste tag and any other required documentation.

  • Schedule Pickup: EHS will coordinate the pickup of the waste from your laboratory for consolidation and shipment to a final disposal facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps from chemical use to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations Start Use of Iodononafluoro-t-butane Segregate Segregate Waste: Is it a Halogenated Organic? Start->Segregate Log Log Waste in Designated Container Segregate->Log  Yes   Package Package & Label for Disposal Log->Package Store Store in Satellite Accumulation Area Package->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Transport Licensed Vendor Transports Waste ContactEHS->Transport Destroy Final Disposal: High-Temp Incineration Transport->Destroy

Caption: Decision workflow for the proper disposal of Iodononafluoro-t-butane.

The Science of Destruction: Why Incineration?

The recommended and most effective method for the final disposal of Iodononafluoro-t-butane and other per- and polyfluoroalkyl substances (PFAS) is high-temperature incineration.[5][6]

  • Thermal Stability: The strength of the C-F bond requires extremely high temperatures (typically exceeding 1,000°C) and sufficient residence time to achieve complete mineralization.[6]

  • Destruction, Not Containment: Unlike landfilling, which only contains the waste and carries a risk of leachate contamination, high-temperature incineration aims to break the compound down into its constituent elements.[5][6]

  • Byproduct Management: Hazardous waste incinerators are equipped with advanced air pollution control systems, including scrubbers, to capture and neutralize harmful byproducts like hydrogen fluoride (HF) that are formed during the combustion of fluorinated compounds.

The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS, identifying thermal destruction as a key technology for controlling their release into the environment.[5]

Regulatory Context

The disposal of halogenated organic compounds is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Your institution's EHS department will ensure that the disposal process adheres to all local, state, and federal mandates. It is the researcher's responsibility to initiate this process correctly through proper identification and segregation.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment from persistent chemical contamination, and maintain the highest standards of scientific integrity and responsibility.

References

  • Per- and polyfluoroalkyl substances (PFAS) . European Chemicals Agency (ECHA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: perfluorobutane . Airgas. [Link] (Note: A direct deep link to this specific SDS is not available, but SDS documents can be searched on the Airgas website.)

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • EU Guidance for transitioning to Fluorine-Free Firefighting Foams . Asegre. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]

  • Is There a Right Way to Handle PFAS Disposal? Plastics Engineering. [Link]

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.